Cgp 57813
描述
属性
CAS 编号 |
150608-41-6 |
|---|---|
分子式 |
C43H58N4O8 |
分子量 |
758.9 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-36(27-31-15-11-8-12-16-31)41(51)47-21-23-54-24-22-47)46-39(49)33(25-32-17-19-34(53-6)20-18-32)28-37(48)35(26-30-13-9-7-10-14-30)45-42(52)55-43(3,4)5/h7-20,29,33,35-38,48H,21-28H2,1-6H3,(H,44,50)(H,45,52)(H,46,49)/t33-,35+,36+,37+,38+/m1/s1 |
InChI 键 |
DZUIFTBFVIXAMZ-YHKVADFHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cgp 57813; Cgp-57813; Cgp57813. |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: CGP 57813 as a Peptidomimetic HIV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 57813 is a peptidomimetic inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, antiviral efficacy, and pharmacokinetic profile. Detailed experimental methodologies for the evaluation of this class of inhibitors are also presented. The information herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents.
Introduction
The HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of infectious virions. It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.
This compound belongs to the Phe-c-Phe peptidomimetic class of HIV-1 protease inhibitors. These compounds are designed to mimic the natural substrate of the protease, thereby competitively inhibiting its enzymatic activity. This guide details the available quantitative data on the efficacy of this compound and the experimental protocols utilized for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. By mimicking the transition state of the normal peptide substrate of the enzyme, it binds to the active site with high affinity, preventing the cleavage of viral polyproteins. This disruption of the viral maturation process renders the newly produced virions incapable of infecting new cells.
Mechanism of HIV-1 Protease Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its enzymatic inhibition and antiviral activity.
Table 1: In Vitro Enzymatic Inhibition of HIV-1 Protease by this compound
| Parameter | Value (nM) |
| IC50 | 11 |
Table 2: In Vitro Antiviral Activity of this compound against HIV-1/MN in MT-2 Cells
| Parameter | Value (nM) |
| ED50 | ~5 |
| ED90 | 30 |
Table 3: Pharmacokinetic Parameters of Nanoparticle-Encapsulated this compound in Mice
| Parameter | Value |
| Elimination Half-life | 61 minutes |
| Apparent Volume of Distribution | 3.6 L/kg |
Note: Pharmacokinetic data is for a poly(D,L-lactic acid) (PLA) nanoparticle formulation administered intravenously.
Experimental Protocols
Detailed experimental protocols for determining the inhibitory and antiviral activities of peptidomimetic HIV protease inhibitors are outlined below. While the exact protocols for this compound are not publicly available, the following represents a standard methodology from the relevant research period.
HIV-1 Protease Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.
Workflow for HIV-1 Protease Inhibition Assay.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed volume of each inhibitor dilution to the wells of the microplate. Include control wells with buffer only (no inhibitor) and without enzyme (background).
-
Add a standardized amount of recombinant HIV-1 protease to each well (except the background control) and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial velocity of the reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Antiviral Activity Assay (ED50 and ED90 Determination)
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
Methodology:
-
Cells and Virus:
-
MT-2 cells (a human T-cell line highly susceptible to HIV-1 infection)
-
HIV-1/MN virus stock
-
-
Procedure:
-
Seed MT-2 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a standardized amount of HIV-1/MN.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Assess the extent of viral replication. This can be done through various methods, such as:
-
MTT assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects.
-
p24 antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.
-
Reverse transcriptase activity assay: Measures the activity of the viral reverse transcriptase enzyme in the supernatant.
-
-
Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration.
-
Determine the ED50 and ED90 values, the concentrations of the compound that inhibit viral replication by 50% and 90%, respectively, from the dose-response curve.
-
Pharmacokinetics
The in vivo behavior of this compound has been investigated, particularly with an emphasis on improving its oral bioavailability through formulation strategies. When administered in a simple sesame oil-based formulation, this compound exhibited poor plasma concentrations in both mice and dogs. However, its bioavailability was markedly improved in mice when delivered in a DMSO-hydroxypropyl-β-cyclodextrin formulation.
Further studies utilizing nanoparticle-based delivery systems have shown promise. Encapsulation of this compound in poly(D,L-lactic acid) (PLA) nanoparticles led to a significant increase in its elimination half-life and volume of distribution in mice following intravenous administration.
Conclusion
This compound is a potent peptidomimetic inhibitor of HIV-1 protease with significant in vitro antiviral activity. While its intrinsic pharmacokinetic properties present challenges for oral delivery, formulation strategies, such as the use of nanoparticle carriers, have demonstrated the potential to improve its in vivo performance. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar classes of HIV inhibitors. Continued investigation into advanced drug delivery systems and structural modifications to enhance bioavailability are warranted to fully explore the therapeutic potential of this compound.
The Discovery and Synthesis of Cgp 57813: A Technical Overview of a Peptidomimetic HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Cgp 57813, a peptidomimetic inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. The document details its discovery within the broader class of aza-dipeptide analogues, representative synthetic methodologies, and its mechanism of action within the context of the HIV life cycle. Quantitative data on the biological activity of closely related compounds are presented, alongside detailed experimental protocols to facilitate understanding and further research.
Discovery and Rationale
This compound emerged from research efforts in the 1990s focused on developing potent and orally bioavailable inhibitors of HIV-1 protease, an enzyme critical for the maturation of infectious HIV virions. The "CGP" designation is consistent with compounds developed by Ciba-Geigy (now Novartis). Research from this period, particularly the work of Bold et al. (1998), describes the design and synthesis of a series of aza-dipeptide analogues as highly potent HIV-1 protease inhibitors.[1][2] While the specific compound this compound is identified as a peptidomimetic HIV-1 protease inhibitor in subsequent literature, the foundational work on this chemical class provides the core understanding of its discovery.[3]
The central therapeutic strategy is the inhibition of HIV-1 protease, which is an aspartic protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[3][4] By preventing this cleavage, the virus cannot assemble mature, infectious particles, thus halting its replication cycle.[3][4] Peptidomimetic inhibitors like this compound are designed to mimic the natural substrates of the protease but contain a non-hydrolyzable isostere, allowing them to bind tightly to the enzyme's active site and block its function.[5]
Mechanism of Action: Inhibition of HIV-1 Protease
HIV-1 protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[4][6] The enzyme functions by using a water molecule, activated by the aspartate dyad, to hydrolyze peptide bonds in the viral polyproteins.
This compound and related peptidomimetic compounds act as competitive inhibitors. They are designed to fit within the active site of the protease, mimicking the transition state of the substrate during catalysis.[5][7] The inhibitor's structure allows it to form strong interactions with the amino acid residues in the active site, effectively blocking the entry of the natural polyprotein substrates and rendering the enzyme inactive.
Synthesis of Aza-Dipeptide Analogues
A definitive, publicly available synthesis protocol specifically for "this compound" is not readily found in the primary literature. However, the 1998 paper by Bold et al. from Ciba-Geigy provides a detailed and representative synthetic route for closely related, highly potent aza-dipeptide HIV-1 protease inhibitors.[1] The following workflow is based on the methodologies presented in that publication for the synthesis of both symmetrical and asymmetrical analogues.
Representative Experimental Protocol: Synthesis of Asymmetrical Aza-Dipeptide Analogues
The following protocol is a representative example based on the synthesis of asymmetrical inhibitors as described by Bold et al. (1998).[1]
-
Selective Deprotection: An orthogonally protected (hydroxyethyl)hydrazine dipeptide isostere (e.g., protected with Boc and Z groups) is dissolved in a suitable solvent. One of the protecting groups is selectively removed. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) while the Z group remains intact.
-
First Acylation: The resulting mono-protected intermediate is coupled with the first desired carboxylic acid (P2' ligand). Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) are used. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Second Deprotection: The remaining protecting group (e.g., the Z group) is removed. This is typically achieved by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) in a solvent like methanol or ethanol.
-
Second Acylation: The newly deprotected amino group is then acylated with the second carboxylic acid (P2 ligand) using similar peptide coupling conditions as in step 2.
-
Purification: The final product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired asymmetrical aza-dipeptide inhibitor.
Biological Activity and Data
The biological activity of HIV-1 protease inhibitors is typically quantified by their enzyme inhibitory concentration (IC₅₀) and their effective antiviral concentration in cell culture (EC₅₀ or ED₅₀). The following table summarizes data for representative aza-dipeptide analogues from the work of Bold et al., which are structurally related to this compound.[1]
| Compound ID | HIV-1 Protease IC₅₀ (nM) | Antiviral ED₉₀ (nM)¹ |
| CGP 73547 | 35 | 10 |
| CGP 75355 | 58 | 3 |
| CGP 75136 | 27 | 10 |
| CGP 75176 | 38 | 7 |
| Reference Compounds | ||
| Saquinavir | 1.3 | 20 |
| Indinavir | 1.0 | 50 |
¹ED₉₀: 90% effective dose for inhibition of reverse transcriptase activity in HIV-1/MN-infected MT-2 cells.
Experimental Protocols for Biological Assays
4.1.1. HIV-1 Protease Inhibition Assay
-
Enzyme and Substrate: Recombinant HIV-1 protease is used. A chromogenic or fluorogenic peptide substrate that mimics a natural cleavage site is prepared in a suitable buffer (e.g., sodium acetate buffer at pH 4.7).
-
Inhibitor Preparation: The test compound (e.g., this compound analogue) is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure: The enzyme, substrate, and inhibitor are mixed in the wells of a microtiter plate. The final concentration of DMSO is kept low (typically <1%) to avoid interference with the assay.
-
Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
4.1.2. Antiviral Cell Culture Assay
-
Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-2 or CEM-SS, is used.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB or HIV-1MN) with a known titer is used for infection.
-
Infection and Treatment: Cells are infected with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, serial dilutions of the test compound are added to the cell cultures.
-
Incubation: The infected and treated cells are incubated for a period of 4-7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is measured. Common methods include:
-
Reverse Transcriptase (RT) Assay: The activity of reverse transcriptase, a viral enzyme released into the culture supernatant, is measured.
-
p24 Antigen ELISA: The amount of the viral core protein p24 in the supernatant is quantified.
-
Cell Viability Assay: The cytopathic effect (CPE) of the virus is measured using a cell viability dye (e.g., MTT or XTT), as uninfected cells will remain viable while infected cells die.
-
-
Data Analysis: The effective concentration (EC₅₀ or ED₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response data. A cytotoxicity assay (CC₅₀) is also performed on uninfected cells to determine the compound's toxicity, allowing for the calculation of a selectivity index (SI = CC₅₀ / EC₅₀).
Conclusion
This compound is a peptidomimetic inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle. Its discovery is rooted in the extensive research into aza-dipeptide analogues conducted by Ciba-Geigy in the 1990s. While specific synthesis and primary biological data for this compound are not widely published under this identifier, the detailed methodologies and quantitative data available for its close analogues provide a robust technical foundation for understanding its properties and mechanism of action. This class of compounds demonstrates potent enzymatic inhibition and significant antiviral activity, highlighting the success of structure-based drug design in the development of antiretroviral therapies.
References
- 1. New aza-dipeptide analogues as potent and orally absorbed HIV-1 protease inhibitors: candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Aza-Dipeptide Analogues as Potent and Orally Absorbed HIV-1 Protease Inhibitors: Candidates for Clinical Development | CiNii Research [cir.nii.ac.jp]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Site of CGP 57813 (Atazanavir) on HIV-1 Protease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding site of the non-peptidic HIV-1 protease inhibitor CGP 57813, now widely known as Atazanavir (BMS-232632). This document details the quantitative binding data, the specific molecular interactions within the active site, and the experimental protocols utilized to elucidate these interactions, serving as a critical resource for professionals in the field of antiretroviral drug development.
Executive Summary
Atazanavir is a potent azapeptide inhibitor of HIV-1 protease, a critical enzyme for viral replication.[1][2] It competitively binds to the active site of the protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious virions.[1] This guide synthesizes crystallographic and enzymatic data to present a detailed picture of the Atazanavir binding site, highlighting key interactions that contribute to its high affinity and specificity.
Quantitative Binding and Activity Data
The inhibitory activity and binding affinity of Atazanavir (BMS-232632) against HIV-1 protease have been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/Conditions | Reference |
| Ki | 2.66 nM | Fluorogenic Protease Assay | [3] |
| EC50 | 2.6 - 5.3 nM | Cell Culture | [4][5] |
| EC90 | 9 - 15 nM | Cell Culture | [4][5] |
| CC50 | 28 - 50 µM | MT-2, CEM-SS cells, Monocytes/Macrophages, PBMCs | [3] |
| Selectivity Index | 6,500 - 23,800 | [3] |
The Atazanavir Binding Site on HIV-1 Protease
X-ray crystallography studies of Atazanavir in complex with HIV-1 protease have revealed the precise binding mode within the enzyme's active site.[6][7] The active site is a C2-symmetric cavity at the dimer interface, with the catalytic dyad, Asp25 and Asp25', at its base.[8] Atazanavir, with its nearly symmetrical structure, effectively occupies this site and establishes numerous interactions with both monomers of the protease.[6]
Key Interacting Residues:
The binding of Atazanavir is characterized by a network of hydrogen bonds and hydrophobic interactions with several key residues in the active site. These interactions are crucial for its high binding affinity.
-
Catalytic Dyad (Asp25/Asp25'): The central hydroxyl group of Atazanavir forms a critical hydrogen bond with the catalytic aspartate residues.[9]
-
Flap Regions (Ile50/Ile50'): A conserved water molecule often mediates hydrogen bonds between the inhibitor and the flap residues Ile50 and Ile50'.[9]
-
Backbone Interactions: Atazanavir forms hydrogen bonds with the backbone atoms of Asp29, Asp30, and Gly27 in each monomer.[9][10]
-
Hydrophobic Pockets: The various hydrophobic moieties of Atazanavir occupy the S1, S1', S2, and S2' pockets of the protease, making extensive van der Waals contacts with residues such as Val32, Ile47, Ile50, Ile84, and Pro81.
The ability of Atazanavir to adapt its conformation in response to mutations in the active site, such as V82F, contributes to its efficacy against some drug-resistant strains.[6]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of Atazanavir with HIV-1 protease.
HIV-1 Protease Inhibition Assay (Fluorogenic Method)
This enzymatic assay is used to determine the inhibition constant (Ki) of a compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Atazanavir (BMS-232632)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Atazanavir in DMSO.
-
Serially dilute the Atazanavir stock solution to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the various concentrations of Atazanavir.
-
Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[3]
X-ray Crystallography of HIV-1 Protease in Complex with Atazanavir
This method provides a high-resolution three-dimensional structure of the inhibitor bound to the enzyme's active site.[6][7]
Procedure:
-
Protein Expression and Purification: Express and purify recombinant HIV-1 protease, often using a cleavage-resistant mutant to prevent autolysis.[6]
-
Crystallization:
-
Concentrate the purified HIV-1 protease.
-
Co-crystallize the protease with an excess of Atazanavir using vapor diffusion (hanging drop or sitting drop) method.
-
Crystallization conditions typically involve a precipitant solution containing salts (e.g., ammonium sulfate) and a buffer (e.g., sodium citrate) at a specific pH.[6]
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the crystal structure using molecular replacement with a known HIV-1 protease structure as a model.
-
Build the model of the protease-Atazanavir complex into the electron density map and refine the structure to achieve optimal geometric parameters and agreement with the experimental data.[6]
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-232632, a Highly Potent Human Immunodeficiency Virus Protease Inhibitor That Can Be Used in Combination with Other Available Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-232632, a highly potent human immunodeficiency virus protease inhibitor that can be used in combination with other available antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro resistance profile of the human immunodeficiency virus type 1 protease inhibitor BMS-232632 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystal structures of human immunodeficiency virus type 1 protease mutants complexed with atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Silico Analysis of Cgp 57813 and HIV Protease Interaction: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the peptidomimetic inhibitor Cgp 57813 and HIV-1 protease. This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery and virology.
Data Presentation: Computational and Experimental Insights
Table 1: Illustrative Molecular Docking and Binding Energy Analysis of HIV-1 Protease Inhibitors
| Inhibitor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues (HIV-1 Protease) |
| This compound (Hypothetical) | -9.5 | -10.2 | Asp25, Asp29, Asp30, Gly27, Ile50 |
| Lopinavir | -10.8 | -11.5 | Asp25, Asp29, Ile50, Ile84 |
| Ritonavir | -10.2 | -10.9 | Asp25, Asp30, Val82 |
| Darunavir | -11.5 | -12.3 | Asp25, Asp29, Asp30, Ile50, Ile54 |
Note: Data for Lopinavir, Ritonavir, and Darunavir are representative values from computational studies. The data for this compound is hypothetical and included for illustrative purposes.
Table 2: Illustrative In Vitro Inhibition Data for HIV-1 Protease Inhibitors
| Inhibitor | Ki (nM) | IC50 (nM) |
| This compound (Hypothetical) | 1.5 | 15 |
| Lopinavir | 0.0013 | 1.7 |
| Ritonavir | 0.015 | 15 |
| Darunavir | 0.0004 | 0.5 |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are critical for assessing the potency of an inhibitor. The data presented are representative values from experimental assays.
Experimental and Computational Protocols
The in silico analysis of the this compound and HIV-1 protease interaction involves a multi-step computational workflow. The primary techniques employed are molecular docking and molecular dynamics simulations.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of HIV-1 protease is obtained from the Protein Data Bank (PDB).
-
Water molecules and any existing ligands are removed from the protein structure.
-
Polar hydrogens and appropriate charges are added to the protein.
-
The 3D structure of this compound is generated and optimized using a molecular editor.
-
-
Grid Generation:
-
A grid box is defined around the active site of the HIV-1 protease, which is characterized by the catalytic dyad Asp25/Asp25'. The grid box dimensions are set to be large enough to encompass the entire active site and allow for translational and rotational sampling of the ligand.
-
-
Docking Simulation:
-
A docking algorithm, such as AutoDock Vina or GOLD, is used to search for the optimal binding pose of this compound within the defined grid box.
-
The algorithm samples multiple conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their docking scores.
-
The top-ranked pose is visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the HIV-1 protease active site.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
-
System Preparation:
-
The top-ranked docked complex of HIV-1 protease and this compound is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.
-
-
Production Run:
-
A long-duration MD simulation (e.g., 100 ns or more) is performed to generate a trajectory of the complex's atomic motions.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
The binding free energy is calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
-
The interaction network, including hydrogen bonds and their occupancies, is analyzed throughout the simulation.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
The Role of CGP 57813 in Antiretroviral Therapy Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 57813 is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] This document provides a technical guide on the core aspects of this compound as a potential antiretroviral agent. It consolidates available quantitative data, outlines detailed experimental protocols relevant to its study, and visualizes key biological pathways and experimental workflows. While specific in vitro potency data such as IC50 values for this compound are not publicly available in the reviewed literature, this guide presents its known pharmacokinetic profile and contextualizes its function within the broader class of HIV protease inhibitors. The primary focus of accessible research has been on the formulation and delivery of this lipophilic compound, particularly utilizing nanoparticle technology to enhance its bioavailability.[1]
Introduction
The HIV-1 protease is an essential enzyme for the replication of the virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[2] this compound belongs to the class of peptidomimetic protease inhibitors, which are designed to mimic the natural substrates of the HIV protease, thereby competitively inhibiting its activity. Due to its lipophilic nature, research on this compound has explored advanced drug delivery systems to improve its pharmacokinetic properties.[1]
Quantitative Data
While specific enzymatic inhibition data (e.g., IC50) for this compound against HIV-1 protease is not detailed in the available literature, pharmacokinetic studies in mice have provided valuable quantitative insights into its behavior when formulated in nanoparticles.[1]
| Parameter | Control Solution | Poly(D,L-lactic acid) (PLA) Nanoparticles | Fold Change | Reference |
| Area Under the Plasma Concentration-Time Curve (AUC) | - | - | 2-fold increase | [1] |
| Elimination Half-Life | 13 min | 61 min | ~4.7-fold increase | [1] |
| Apparent Volume of Distribution | 1.7 L/kg | 3.6 L/kg | ~2.1-fold increase | [1] |
| Plasma Concentration (Oral Administration) | Not significant (with PLA nanoparticles) | Sufficient levels (with pH-sensitive methacrylic acid copolymer nanoparticles) | - | [1] |
| Table 1: Pharmacokinetic Parameters of this compound in Mice. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are representative methodologies for the evaluation of HIV protease inhibitors.
HIV-1 Protease Inhibition Assay (Fluorometric)
This in vitro assay is a standard method to determine the inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compound (this compound) dissolved in DMSO
-
Known HIV-1 Protease Inhibitor (e.g., Pepstatin A) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the HIV-1 protease, and the test compound or control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assay in Cell Culture (MTT Assay)
This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
CEM-SS or other susceptible human T-cell line
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test compound (this compound)
-
Known antiretroviral drug (e.g., Zidovudine) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Seed the T-cells into a 96-well plate.
-
Add serial dilutions of the test compound and positive control to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubate the plates for 6-7 days at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to all wells and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The percentage of protection from virus-induced cell death is calculated for each compound concentration.
-
The EC50 value (the concentration of the compound that protects 50% of cells from viral cytopathic effect) is determined.
-
A parallel assay without virus infection is run to determine the CC50 (the concentration of the compound that is toxic to 50% of the cells).
-
The selectivity index (SI) is calculated as CC50/EC50.
Nanoparticle Formulation and Drug Loading
The following is a generalized workflow for the encapsulation of a lipophilic drug like this compound into polymeric nanoparticles, based on the information available.[1]
Materials:
-
Poly(D,L-lactic acid) (PLA) or pH-sensitive methacrylic acid copolymer
-
This compound
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol)
-
Homogenizer or sonicator
-
Centrifugation equipment
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and this compound in an organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation/Extraction: Remove the organic solvent from the emulsion by evaporation or extraction, leading to the formation of solid nanoparticles.
-
Particle Recovery: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with distilled water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder for storage and later use.
-
Characterization: Analyze the nanoparticles for size, surface charge, morphology, drug loading efficiency, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
HIV Life Cycle and the Role of Protease Inhibitors
HIV protease is essential for the late stages of viral replication, specifically the maturation of new virions.
Caption: HIV life cycle highlighting the critical role of protease in virion maturation and the inhibitory action of protease inhibitors.
HIV Protease Inhibitors and Apoptosis Induction
At supra-therapeutic concentrations, HIV protease inhibitors have been shown to induce apoptosis (programmed cell death) in various cell types, a mechanism that could be relevant for clearing infected cells.
Caption: Simplified signaling pathway of apoptosis induction by high concentrations of HIV protease inhibitors.
Experimental Workflow for Nanoparticle-Based Drug Delivery
The development of a nanoparticle formulation for a drug like this compound follows a structured workflow from formulation to in vivo evaluation.
Caption: A typical experimental workflow for the development and evaluation of nanoparticle-based drug delivery systems.
Conclusion
This compound is a promising, albeit not extensively characterized in public literature, HIV-1 protease inhibitor. The available research highlights the potential of overcoming its lipophilic nature and poor bioavailability through nanoformulation, which has been shown to significantly improve its pharmacokinetic profile in preclinical models.[1] Further research is warranted to determine its specific in vitro anti-HIV potency and to fully elucidate its mechanism of action and potential for clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel HIV protease inhibitors.
References
- 1. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or enteric nanoparticles following intravenous and oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current knowledge and future prospects for the use of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Pharmacokinetics of Cgp 57813: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cgp 57813 is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the HIV virus. As with all antiretroviral agents, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development and potential clinical application. This technical guide provides a comprehensive overview of the basic pharmacokinetics of this compound, drawing from available preclinical data. It is intended to serve as a resource for researchers and professionals involved in drug development.
Core Pharmacokinetic Parameters
Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of this compound. The data highlights the impact of formulation on the drug's disposition in the body, particularly when incorporated into nanoparticles.
Data Presentation
The following tables summarize the key quantitative pharmacokinetic parameters of this compound following intravenous administration in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration
| Formulation | Area Under the Plasma Concentration-Time Curve (AUC) | Elimination Half-life (t½) | Apparent Volume of Distribution (Vd) |
| Control Solution | Baseline | ~13 minutes | ~1.7 L/kg |
| Poly(D,L-lactic acid) (PLA) Nanoparticles | ~2-fold increase vs. control | ~61 minutes | ~3.6 L/kg |
Data sourced from a comparative study in mice.
Experimental Protocols
While specific, detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain, a general methodology for such pharmacokinetic studies in animal models can be outlined.
General Protocol for in vivo Pharmacokinetic Studies in Mice
-
Animal Model: Male BALB/c mice are typically used for such studies.
-
Drug Formulation:
-
Control Solution: this compound is dissolved in a suitable vehicle for intravenous administration.
-
Nanoparticle Formulation: this compound is encapsulated into nanoparticles, such as those made from poly(D,L-lactic acid) (PLA) or pH-sensitive methacrylic acid copolymers.
-
-
Administration:
-
Intravenous (IV): The drug formulation is administered as a bolus injection into a tail vein.
-
Oral (PO): The formulation is administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. This is often done via retro-orbital or tail vein sampling.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters like AUC, t½, and Vd.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Oral administration of this compound has been investigated using different nanoparticle formulations. Studies indicate that nanoparticles made of a methacrylic acid copolymer soluble at low pH can provide detectable plasma levels of the drug. In contrast, poly(D,L-lactic acid) (PLA) nanoparticles, which are insoluble in the gastrointestinal tract, do not lead to significant plasma concentrations, suggesting that the passage of intact PLA nanoparticles across the gut mucosa is minimal.
Distribution
Following intravenous administration in mice, the apparent volume of distribution of this compound was approximately 1.7 L/kg for the control solution. When incorporated into PLA nanoparticles, the apparent volume of distribution increased to approximately 3.6 L/kg. This suggests that the nanoparticle formulation alters the distribution of the drug within the body, potentially leading to increased tissue penetration or altered binding.
Metabolism and Excretion
General Metabolic Pathways for Peptidomimetic HIV Protease Inhibitors:
-
Oxidation: Hydroxylation and other oxidative reactions mediated by CYP enzymes.
-
Conjugation: Glucuronidation or sulfation of metabolites to increase their water solubility and facilitate excretion.
Excretion of HIV protease inhibitors and their metabolites generally occurs through both renal and fecal routes.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of an HIV Protease Inhibitor
The following diagram illustrates the general mechanism of action for an HIV protease inhibitor like this compound.
Caption: Mechanism of action of an HIV protease inhibitor.
Experimental Workflow: Preclinical Pharmacokinetic Study
This diagram outlines a typical workflow for a preclinical pharmacokinetic study of a drug like this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The available preclinical data for this compound indicates that its pharmacokinetic profile can be significantly influenced by its formulation. Encapsulation into nanoparticles has been shown to increase its plasma exposure and prolong its elimination half-life following intravenous administration in mice. While oral absorption appears to be limited, formulation strategies utilizing pH-sensitive polymers may offer a pathway to improve oral bioavailability. Further studies are required to fully elucidate the metabolism and excretion of this compound and to establish a more detailed understanding of its ADME properties. This guide provides a foundational overview for researchers and drug development professionals working with this and similar compounds.
Methodological & Application
Application Notes and Protocols: Cgp 57813 In Vitro HIV Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cgp 57813 is a peptidomimetic inhibitor targeting the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. HIV protease cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease.
Principle of the Assay
The in vitro HIV protease assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced or blocked, resulting in a lower fluorescent signal.
Data Presentation
While specific in vitro enzymatic inhibition data (e.g., IC50, Ki) for this compound is not publicly available in the retrieved documents, the following table structure is provided for researchers to populate with their experimental data.
| Inhibitor | Target | Assay Type | Substrate Concentration (μM) | Ki (nM) | IC50 (nM) | Notes |
| This compound | HIV-1 Protease | Fluorometric | User Defined | Data | Data | Peptidomimetic inhibitor |
| Control 1 | HIV-1 Protease | Fluorometric | User Defined | Data | Data | e.g., Pepstatin A (known inhibitor) |
| Control 2 | HIV-1 Protease | Fluorometric | User Defined | Data | Data | e.g., Another reference compound |
Signaling Pathway and Mechanism of Action
HIV-1 protease is an aspartyl protease that functions as a homodimer. The active site is located at the interface of the two identical monomers. This compound, as a peptidomimetic inhibitor, is designed to mimic the natural substrate of the HIV protease. It binds to the active site of the enzyme, preventing the cleavage of the Gag and Gag-Pol polyproteins. This inhibition blocks the maturation of the virus, rendering it non-infectious.
Caption: Mechanism of HIV-1 protease inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate filters for the chosen substrate
Experimental Workflow
Caption: Experimental workflow for the in vitro HIV protease assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.
-
Prepare a working solution of the positive control inhibitor (e.g., Pepstatin A) in a similar manner.
-
Dilute the recombinant HIV-1 Protease to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorogenic substrate to its optimal concentration (often near its Km value) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound, positive control, and a vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.
-
Include wells for "no enzyme" controls (substrate only) to determine background fluorescence and "enzyme only" controls (enzyme and substrate, no inhibitor) to determine 100% activity.
-
-
Enzyme Addition and Incubation:
-
Add the diluted HIV-1 Protease solution to all wells except the "no enzyme" controls.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme only control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Application Notes and Protocols for Cell-Based Antiviral Efficacy Assay of CGP57380
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP57380 is a cell-permeable, small molecule inhibitor of the MAP kinase-interacting kinase 1 (MNK1). By selectively inhibiting MNK1, CGP57380 blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent mRNA translation. Many viruses rely on the host cell's translational machinery for the synthesis of their own proteins. Therefore, by targeting the MNK1/eIF4E signaling axis, CGP57380 presents a host-directed antiviral strategy with the potential for broad-spectrum activity.
These application notes provide detailed protocols for assessing the antiviral efficacy of CGP57380 in cell-based assays, including the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay.
Mechanism of Action
Viral replication is heavily dependent on the host cell's machinery for protein synthesis. The ERK/MNK1/eIF4E signaling pathway plays a pivotal role in the initiation of cap-dependent translation. Viral infection can activate this pathway to facilitate the translation of viral mRNAs. CGP57380 exerts its antiviral effect by inhibiting MNK1, thereby preventing the phosphorylation of eIF4E. This disruption of the translation initiation complex leads to a reduction in the synthesis of viral proteins, ultimately suppressing viral replication.[1]
Data Presentation
The following tables summarize the available quantitative data for CGP57380.
Table 1: In Vitro Antiviral Activity of CGP57380 against Buffalopox Virus
| Parameter | Virus | Cell Line | Assay | Effective Concentration (EC50) | Citation |
| In Vitro Efficacy | Buffalopox Virus (BPXV) | Vero | Virus Yield Reduction | 0.064 - 8 µg/mL | [2] |
| In Ovo Efficacy | Buffalopox Virus (BPXV) | Embryonated Chicken Eggs | Pock Lesion Inhibition | 0.29 ng/egg | [2] |
Table 2: In Vitro Activity of CGP57380 against Cellular Targets
| Parameter | Target | Assay | Inhibitory Concentration (IC50) | Citation |
| Kinase Inhibition | MNK1 | Kinase Assay | 2.2 µM | |
| Cellular Activity | eIF4E Phosphorylation | Cellular Assay | ~3 µM |
Table 3: Cytotoxicity of CGP57380
| Cell Line | Assay | Cytotoxic Concentration (CC50) | Citation |
| Vero | MTT Assay | >1.6 µg/mL | [2] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero, A549)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
CGP57380 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader (for luminescence, absorbance) or microscope (for visual scoring)
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of CGP57380 in cell culture medium. A typical starting concentration might be 50-100 µM, with 2-fold or 3-fold serial dilutions. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Compound Addition: Once the cells are confluent, remove the growth medium and add the diluted CGP57380 and vehicle control to the respective wells. Include wells with medium only as a cell control.
-
Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the cell control wells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For Crystal Violet Staining: Fix the cells with methanol and stain with crystal violet. After washing and drying, solubilize the dye and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of CGP57380 compared to the cell control (100% viability) and virus control (0% viability). Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE, using a dose-response curve fitting software.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Host cells susceptible to plaque formation
-
Virus stock with a known titer
-
Cell culture medium
-
CGP57380 stock solution
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare different concentrations of CGP57380 in the infection medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions in the presence of the different concentrations of CGP57380 or vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of CGP57380 or vehicle control.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with methanol and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of CGP57380 compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus produced in the presence of the test compound.
Materials:
-
Host cells
-
Virus stock
-
Cell culture medium
-
CGP57380 stock solution
-
24-well or 48-well cell culture plates
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed host cells in 24-well or 48-well plates.
-
Infection and Treatment: Infect the cells with the virus at a known MOI in the presence of serial dilutions of CGP57380 or a vehicle control.
-
Incubation: Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cell culture supernatant. For cell-associated viruses, the cells can be subjected to freeze-thaw cycles to release intracellular virions.
-
Virus Tittering: Determine the virus titer in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in virus titer for each concentration of CGP57380 compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50%.
Visualizations
Caption: Mechanism of action of CGP57380.
Caption: General workflow for cell-based antiviral assays.
References
- 1. MNK1 inhibitor as an antiviral agent suppresses buffalopox virus protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. escholarship.org [escholarship.org]
- 4. Phosphorylation of eIF4E by Mnk-1 enhances HSV-1 translation and replication in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of a Test Compound in T-Cells
Note: Extensive searches for "Cgp 57813" did not yield any specific information regarding its mechanism of action or its effects on T-cells. The following application notes and protocols are therefore provided as a comprehensive guide for assessing the cytotoxicity of a generic test compound in T-cells. Researchers should adapt these protocols based on the known or hypothesized properties of their specific compound of interest.
Introduction
T-lymphocytes (T-cells) are crucial components of the adaptive immune system, responsible for cell-mediated immunity. Assessing the cytotoxic effect of new chemical entities on T-cells is a critical step in drug development to identify potential immunotoxicity or to develop therapies that modulate T-cell function. These protocols detail standard in vitro methods for quantifying the cytotoxicity of a test compound in T-cells, including metabolic, membrane integrity, and apoptosis assays.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data.
Table 1: Viability of T-Cells Treated with Test Compound using MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) Mean ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.21 ± 0.07 | 96.8 |
| 1 | 1.10 ± 0.09 | 88.0 |
| 10 | 0.75 ± 0.06 | 60.0 |
| 50 | 0.40 ± 0.04 | 32.0 |
| 100 | 0.22 ± 0.03 | 17.6 |
Table 2: Cytotoxicity of Test Compound in T-Cells using LDH Release Assay
| Compound Concentration (µM) | LDH Activity (OD 490 nm) Mean ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 0.1 | 0.18 ± 0.03 | 3.4 |
| 1 | 0.25 ± 0.04 | 11.6 |
| 10 | 0.55 ± 0.05 | 46.5 |
| 50 | 0.89 ± 0.07 | 86.0 |
| 100 | 1.05 ± 0.08 | 104.7 |
| Maximum LDH Release | 1.02 ± 0.06 | 100 |
Table 3: Apoptosis Analysis of T-Cells Treated with Test Compound by Flow Cytometry
| Compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 80.4 ± 3.5 | 12.1 ± 1.5 | 7.5 ± 1.1 |
| 50 | 45.6 ± 4.2 | 35.8 ± 2.9 | 18.6 ± 2.4 |
| 100 | 15.1 ± 2.8 | 50.3 ± 3.7 | 34.6 ± 3.1 |
Experimental Protocols
T-Cell Isolation and Culture
-
Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits to ensure a pure population of untouched T-cells.[1]
-
Cell Culture: Culture T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 IU/mL recombinant human IL-2.
-
Activation (Optional): For studies on activated T-cells, stimulate cells with anti-CD3/CD28 antibodies for 48-72 hours prior to compound treatment.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[3]
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
-
Cell Seeding and Treatment: Seed T-cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect the cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for T-cell cytotoxicity assessment.
Simplified T-Cell Receptor Signaling Pathway
References
- 1. Distinct Cytokine-Driven Responses of Activated Blood γδ T Cells: Insights into Unconventional T Cell Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and alloimmune T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory and stimulatory effects of a synthetic glycopeptide (MDP) on the in vitro PFC response: factors affecting the response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of immunosuppressive function of regulatory T cells using a novel in vitro cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating T Cell Subpopulations Correlate With Immune Responses at the Tumor Site and Clinical Response to PD1 Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nanoparticle Formulation of an MNK Inhibitor for In Vivo Cancer Studies
Disclaimer: Initial searches for "Cgp 57813" yielded conflicting information, with some sources identifying it as a peptidomimetic HIV protease inhibitor. However, the context of in vivo studies and signaling pathways strongly suggests a focus on cancer therapeutics. A compound with a similar name, CGP57380, is a known inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2), which are critical in cancer cell proliferation and survival. Therefore, these application notes are based on the hypothesis that the intended subject is an MNK inhibitor for oncological research.
Introduction
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways.[1][2] A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2][3][4] Phosphorylation of eIF4E at Ser209 is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.[2] In many cancers, the signaling pathways leading to MNK activation are hyperactive, resulting in increased eIF4E phosphorylation and promoting tumor progression.[1][5][6] Therefore, inhibiting MNK1/2 presents a promising therapeutic strategy for cancer treatment.[1][3]
Small molecule MNK inhibitors are often hydrophobic, which can lead to poor solubility and limited bioavailability in vivo. Nanoparticle formulations offer a solution to these challenges by improving drug solubility, enabling controlled release, and potentially facilitating targeted delivery to tumor tissues.[3] This document provides a comprehensive guide to the formulation, characterization, and in vivo application of a nanoparticle-based delivery system for a representative MNK inhibitor.
Signaling Pathway of MNK1/2 and eIF4E
The following diagram illustrates the central role of MNK1/2 in regulating protein synthesis via eIF4E phosphorylation, a key pathway in cancer development.
Experimental Protocols
Protocol 1: Nanoparticle Formulation of an MNK Inhibitor using Nanoprecipitation
This protocol describes the formulation of polymeric nanoparticles encapsulating a hydrophobic MNK inhibitor using the nanoprecipitation (solvent displacement) method.
Materials:
-
MNK Inhibitor (e.g., CGP57380)
-
Poly(lactic-co-glycolic acid) (PLGA) - 50:50, MW 10-20 kDa
-
Polyvinyl alcohol (PVA) - MW 30-70 kDa
-
Acetone (ACS grade)
-
Milli-Q or deionized water
-
Magnetic stirrer and stir bar
-
Glass vials
-
0.22 µm syringe filters
Methodology:
-
Organic Phase Preparation:
-
Accurately weigh 5 mg of the MNK inhibitor and 50 mg of PLGA.
-
Dissolve both components in 2 mL of acetone in a glass vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of Milli-Q water.
-
Gently heat the solution on a magnetic stirrer hot plate (not exceeding 60°C) until the PVA is fully dissolved.
-
Allow the solution to cool to room temperature.
-
-
Nanoprecipitation:
-
Place 4 mL of the 1% PVA solution in a clean glass vial with a magnetic stir bar.
-
Set the magnetic stirrer to a constant speed of 600 rpm.
-
Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the aqueous phase.
-
A milky white suspension should form immediately, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant, which contains unencapsulated drug and excess PVA.
-
Resuspend the nanoparticle pellet in 1 mL of Milli-Q water.
-
Repeat the centrifugation and washing step two more times to ensure complete removal of impurities.
-
-
Final Formulation and Storage:
-
After the final wash, resuspend the nanoparticle pellet in a suitable buffer for in vivo studies (e.g., sterile phosphate-buffered saline, PBS).
-
For long-term storage, the nanoparticle suspension can be lyophilized. For this, resuspend the final pellet in a 5% trehalose solution (as a cryoprotectant) before freeze-drying.
-
Store the lyophilized powder at -20°C.
-
Workflow for Nanoparticle Formulation and Characterization
The following diagram outlines the key steps in the formulation and characterization of the MNK inhibitor-loaded nanoparticles.
Data Presentation: Nanoparticle Characterization
The following table provides a template for summarizing the key physicochemical properties of the formulated nanoparticles.
| Parameter | MNK Inhibitor-Loaded Nanoparticles | Blank Nanoparticles | Acceptable Range |
| Average Particle Size (nm) | e.g., 150 ± 10 | e.g., 140 ± 8 | 100 - 200 nm |
| Polydispersity Index (PDI) | e.g., 0.15 ± 0.02 | e.g., 0.12 ± 0.03 | < 0.3 |
| Zeta Potential (mV) | e.g., -25 ± 3 | e.g., -28 ± 4 | -15 to -30 mV |
| Drug Loading (%) | e.g., 8.5 ± 0.5 | N/A | 5 - 10% |
| Encapsulation Efficiency (%) | e.g., 85 ± 5 | N/A | > 80% |
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the nanoparticle-formulated MNK inhibitor in a subcutaneous tumor model.
Materials and Animals:
-
6-8 week old female athymic nude mice.
-
Human cancer cell line with a hyperactive MAPK pathway (e.g., A549 lung cancer cells).
-
Matrigel
-
Sterile PBS
-
Lyophilized MNK inhibitor-loaded nanoparticles and blank nanoparticles.
-
Calipers for tumor measurement.
-
Animal balance.
Methodology:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Treatment:
-
When the tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups (n=8 per group):
-
Group 1: Vehicle control (PBS, intravenous injection).
-
Group 2: Free MNK inhibitor (dissolved in a suitable vehicle like DMSO/Cremophor, intravenous injection).
-
Group 3: Blank nanoparticles (intravenous injection).
-
Group 4: MNK inhibitor-loaded nanoparticles (intravenous injection).
-
-
Reconstitute the lyophilized nanoparticles in sterile PBS to the desired drug concentration just before injection.
-
Administer the treatments via tail vein injection every three days for a total of five injections. The dosage will depend on the potency of the inhibitor but a typical starting point could be 5 mg/kg.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every other day. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Record the body weight of each mouse every other day as an indicator of systemic toxicity.
-
Monitor the general health and behavior of the animals daily.
-
-
Study Endpoint and Tissue Collection:
-
The study should be terminated when the tumors in the control group reach the maximum allowed size as per institutional animal care guidelines, or after a predefined period (e.g., 21 days).
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for p-eIF4E) and another portion can be snap-frozen for Western blot analysis.
-
Workflow for In Vivo Efficacy Study
The following diagram illustrates the workflow for the preclinical evaluation of the nanoparticle formulation.
Data Presentation: In Vivo Efficacy Results
The following table provides a template for summarizing the key outcomes of the in vivo study.
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | e.g., 1200 ± 150 | 0 | e.g., +2 ± 1 |
| Free MNK Inhibitor | e.g., 850 ± 120 | e.g., 29.2 | e.g., -5 ± 2 |
| Blank Nanoparticles | e.g., 1150 ± 130 | e.g., 4.2 | e.g., +1.5 ± 1 |
| MNK Inhibitor-Loaded Nanoparticles | e.g., 400 ± 80 | e.g., 66.7 | e.g., +1 ± 1.5 |
Conclusion
The development of a nanoparticle formulation for MNK inhibitors represents a promising strategy to enhance their therapeutic potential for cancer treatment. The protocols and workflows detailed in these application notes provide a comprehensive framework for the formulation, characterization, and in vivo evaluation of such a delivery system. By improving the pharmacokinetic profile and potentially enabling targeted delivery, nanoparticle-based approaches can help overcome the limitations of hydrophobic small molecule inhibitors, paving the way for more effective cancer therapies.
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting eIF4E in cancer - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for CGP 57813 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 57813 is a compound referenced in the context of inhibiting the MAP-kinase interacting kinase (MNK1) signaling pathway. It is important to note that the compound more widely cited in scientific literature for this activity is CGP 57380. It is highly probable that "this compound" is a typographical error or a less common identifier for CGP 57380. These application notes are based on the properties and protocols established for the potent and selective MNK1 inhibitor, CGP 57380.
MNK1 is a serine/threonine kinase that is activated by MAP kinases such as ERK and p38. A key downstream target of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E at Ser209, MNK1 plays a crucial role in the regulation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other diseases. Inhibition of the MNK1/eIF4E signaling axis is therefore a significant area of research for therapeutic intervention.
Data Presentation: Properties and Recommended Concentrations
The following table summarizes the key quantitative data for the use of the MNK1 inhibitor (referred to herein as this compound/CGP 57380) in cell culture experiments.
| Parameter | Value | Notes |
| Target | MAP-kinase interacting kinase 1 (MNK1) | Also inhibits MNK2 with lower potency. |
| Downstream Effect | Inhibition of eIF4E phosphorylation at Ser209 | This is a key biomarker for assessing target engagement in cells. |
| IC50 (MNK1) | 2.2 µM | In vitro kinase assay. |
| IC50 (eIF4E phosphorylation) | 3 µM | In cellular assays. |
| Solubility | Soluble to 100 mM in DMSO | Dimethyl sulfoxide (DMSO) is the recommended solvent. |
| Recommended Stock Concentration | 10-50 mM in DMSO | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Recommended Working Concentration | 1-20 µM | The optimal concentration should be determined empirically for each cell line and experimental setup. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. Ensure the final concentration is kept to a minimum. |
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound/CGP 57380 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the vial of this compound/CGP 57380 powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 244.23 g/mol (like CGP 57380), dissolve 2.44 mg in 1 mL of DMSO.
-
Vortex gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Treatment of Cells in Culture
Materials:
-
Cells of interest plated in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
Prepared stock solution of this compound/CGP 57380 in DMSO
Protocol:
-
Culture cells to the desired confluency.
-
On the day of the experiment, prepare the final working concentrations of this compound/CGP 57380 by diluting the stock solution in complete cell culture medium.
-
Important: To avoid precipitation of the compound, it is recommended to perform serial dilutions. First, prepare an intermediate dilution of the stock solution in a larger volume of culture medium. Then, add this intermediate dilution to the individual wells to achieve the final desired concentration.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Prepare a 1:100 intermediate dilution of a 10 mM stock solution in culture medium (e.g., 2 µL of stock in 198 µL of medium). This gives a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.
-
-
-
Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells with the highest concentration of the inhibitor.
-
Mix the medium in the wells gently by swirling the plate.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream analysis (e.g., Western blotting for p-eIF4E, cell viability assays, proliferation assays).
Visualization of Pathways and Workflows
Signaling Pathway of MNK1 Inhibition
The following diagram illustrates the signaling pathway affected by this compound/CGP 57380. Extracellular signals activate the MAPK pathway (e.g., via RAS/RAF/MEK/ERK), which in turn activates MNK1. Activated MNK1 then phosphorylates eIF4E, promoting cap-dependent translation and cell proliferation. This compound/CGP 57380 directly inhibits MNK1, thereby blocking this cascade.
Caption: MNK1 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Dissolving and Using this compound
This diagram outlines the key steps for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
Application Notes and Protocols: Investigating HIV Drug Resistance Mechanisms
To the Researcher:
Extensive literature searches for the compound "CGP 57813" in the context of HIV drug resistance research did not yield any specific results. It is possible that this designation is outdated, incorrect, or refers to a compound not commonly associated with this field of study.
Therefore, this document provides a generalized framework of application notes and protocols that are fundamental to studying HIV drug resistance mechanisms. These can be adapted for any investigational compound once its specific mechanism of action and preliminary data are available. Researchers, scientists, and drug development professionals can utilize the principles and methods outlined below as a starting point for their investigations.
Section 1: General Principles of HIV Drug Resistance
HIV drug resistance arises from mutations in the viral genome, primarily in the genes encoding the enzymes targeted by antiretroviral drugs, such as reverse transcriptase, protease, and integrase. These mutations can alter the enzyme's active site, reducing the binding affinity of the drug and thereby diminishing its efficacy. Understanding the mechanisms of resistance is crucial for the development of more robust and durable antiretroviral therapies.
Key Mechanisms of Resistance:
-
Target Site Mutations: Alterations in the amino acid sequence of viral enzymes that directly interfere with drug binding.
-
Increased Substrate Affinity: Mutations that enhance the enzyme's affinity for its natural substrate over the drug inhibitor.
-
Drug Efflux: While less common for HIV, cellular mechanisms that pump drugs out of the infected cell can contribute to reduced drug efficacy.
Section 2: Hypothetical Data Presentation for an Investigational Compound
For any new compound, it is critical to quantify its activity against both wild-type and drug-resistant strains of HIV. The following tables illustrate how such data should be structured for clear comparison.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Cell Line | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Investigational Compound X | MT-4 | p24 Antigen ELISA | Data | Data | Data |
| Investigational Compound X | CEM-SS | Luciferase Reporter | Data | Data | Data |
| Zidovudine (AZT) - Control | MT-4 | p24 Antigen ELISA | Data | Data | Data |
Table 2: Antiviral Activity against a Panel of Drug-Resistant HIV-1 Strains
| HIV-1 Strain (Key Mutations) | Drug Class Resistance | Investigational Compound X IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) | Control Drug IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type (IIIB) | - | Data | 1.0 | Data | 1.0 |
| RT Mutant (K103N) | NNRTI | Data | Data | Efavirenz: Data | Data |
| RT Mutant (M184V) | NRTI | Data | Data | Lamivudine: Data | Data |
| Protease Mutant (L90M) | PI | Data | Data | Lopinavir: Data | Data |
| Integrase Mutant (G140S) | INSTI | Data | Data | Raltegravir: Data | Data |
Section 3: Experimental Protocols
Detailed and reproducible protocols are essential for studying HIV drug resistance. Below are standard methodologies that can be adapted for a specific investigational compound.
Protocol 3.1: In Vitro Antiviral Susceptibility Assay (p24 ELISA)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 cells (or other suitable T-cell line)
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Investigational compound stock solution
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare serial dilutions of the investigational compound in complete medium.
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add the diluted compound to the wells. Include wells with no drug (virus control) and wells with no virus (cell control).
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).
-
Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
On the day of harvest, centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3.2: In Vitro Resistance Selection
Objective: To select for HIV-1 variants with reduced susceptibility to an investigational compound.
Materials:
-
SupT1 or MT-2 cells
-
Wild-type HIV-1
-
Investigational compound
-
Cell culture flasks
-
p24 Antigen ELISA kit
Procedure:
-
Infect a culture of SupT1 cells with wild-type HIV-1.
-
Add the investigational compound at a concentration equal to its IC50.
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production).
-
When viral replication is detected, harvest the cell-free supernatant containing the virus.
-
Use this virus to infect a fresh culture of cells, this time with a 2-fold higher concentration of the compound.
-
Repeat this process of escalating drug concentration for multiple passages.
-
Once a virus population is able to replicate at a significantly higher drug concentration (e.g., >10-fold the initial IC50), isolate the viral RNA.
-
Perform RT-PCR and sequence the relevant viral genes (e.g., reverse transcriptase, protease, integrase) to identify mutations responsible for resistance.
Section 4: Visualizations of Key Concepts
Diagrams are invaluable for illustrating complex biological processes and experimental designs. Below are examples created using the DOT language for Graphviz.
Caption: HIV lifecycle stages and the points of intervention for major antiretroviral drug classes.
Caption: Experimental workflow for the in vitro selection of drug-resistant HIV-1 variants.
Application Notes and Protocols for the Experimental Use of Cgp 57813 in HIV Replication Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations for "Cgp 57813" suggest a potential ambiguity in the compound's identity. While one source identifies it as a peptidomimetic inhibitor of HIV protease, a significant body of research points to a possible typographical error, with the intended compound being CGP 57380 , a well-characterized inhibitor of MAPK-interacting kinase 1 (MNK1). This document will primarily focus on the experimental application of a MNK1 inhibitor, typified by CGP 57380, in the context of HIV replication, as this presents a novel and mechanistically distinct approach to antiviral research.
Application Notes: Targeting the MNK1-eIF4E Axis to Inhibit HIV-1 Replication
Introduction
Human Immunodeficiency Virus 1 (HIV-1) is critically dependent on the host cell's translational machinery to synthesize viral proteins necessary for replication and assembly of new virions. The eukaryotic initiation factor 4E (eIF4E), which binds to the 5' cap structure of messenger RNAs (mRNAs), is a key regulator of cap-dependent translation. The activity of eIF4E is modulated by phosphorylation, primarily by MAPK-interacting kinases 1 and 2 (MNK1/2). Phosphorylation of eIF4E at Ser209 is generally associated with enhanced translation of a subset of mRNAs, often those with complex 5' untranslated regions, which includes many viral transcripts. Several viruses are known to exploit the MNK1-eIF4E pathway to facilitate their replication.[1][2]
Mechanism of Action of MNK1 Inhibition
CGP 57380 is a selective, cell-permeable inhibitor of MNK1.[3] By inhibiting MNK1, it prevents the phosphorylation of its downstream target, eIF4E. The resulting hypo-phosphorylated eIF4E has a reduced capacity to promote the translation of certain mRNAs. In the context of HIV-1, while the virus has evolved sophisticated mechanisms to ensure the translation of its own mRNAs, targeting a crucial host factor like eIF4E phosphorylation can significantly impede the production of viral proteins, thereby inhibiting viral replication. This strategy of targeting a host dependency factor is of particular interest as it may present a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Potential Applications in HIV-1 Research
-
Elucidation of Host-Virus Interactions: Use of MNK1 inhibitors can help to dissect the specific reliance of HIV-1 on the eIF4E phosphorylation pathway for the translation of its various viral transcripts (e.g., Gag, Pol, Env).
-
Validation of a Novel Antiviral Target: Quantifying the inhibitory effect of MNK1 inhibition on HIV-1 replication can help validate MNK1 as a potential therapeutic target for the development of new classes of antiretroviral drugs.
-
Synergistic Studies: Investigating the potential for synergistic effects when combining MNK1 inhibitors with existing antiretroviral therapies that target different stages of the HIV-1 life cycle.
Data Presentation
The following table summarizes the quantitative effects of the MNK1 inhibitor CGP 57380 on the replication of Herpes Simplex Virus-1 (HSV-1), a virus that also relies on the host cell's translational machinery. This data can serve as a benchmark for expected efficacy in HIV-1 replication studies.
| Parameter | Treatment Condition | Observed Effect | Reference Study |
| Viral Titer | 10 µM CGP 57380 | Approximately 1000-fold reduction in the production of infectious viral particles. | Walsh and Mohr, 2004[1] |
| Viral Protein Synthesis | 10 µM CGP 57380 | Marked reduction in the translation of viral polypeptides. | Walsh and Mohr, 2004[1] |
| eIF4E Phosphorylation | 10 µM CGP 57380 | Complete inhibition of eIF4E phosphorylation at Ser209. | Walsh and Mohr, 2004[1] |
Mandatory Visualizations
Caption: The MNK1-eIF4E signaling pathway and its inhibition by CGP 57380.
Caption: A generalized workflow for assessing the impact of CGP 57380 on HIV-1 replication.
Experimental Protocols
Cell Culture and HIV-1 Infection of CD4+ T-cells
This protocol is adapted for either a T-cell line (e.g., Jurkat) or primary human CD4+ T-cells.
Materials:
-
Jurkat cells or cryopreserved human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
For primary cells: Ficoll-Paque, CD4+ T-cell isolation kit, phytohemagglutinin (PHA), and interleukin-2 (IL-2)
-
HIV-1 stock (e.g., NL4-3)
-
96-well culture plates
Procedure:
-
Cell Preparation:
-
Jurkat cells: Maintain in continuous culture. On the day of the experiment, ensure cells are in the logarithmic growth phase.
-
Primary CD4+ T-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ T-cells using a negative selection kit. Activate the cells with PHA (1 µg/mL) for 72 hours, then wash and culture in medium supplemented with IL-2 (20 U/mL).
-
-
Infection:
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Infect cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Wash the cells three times with sterile PBS to remove the viral inoculum.
-
Resuspend the cells in 200 µL of fresh culture medium.
-
Treatment with MNK1 Inhibitor
Materials:
-
CGP 57380 (or other MNK1 inhibitor) stock solution (10 mM in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Prepare serial dilutions of the MNK1 inhibitor in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Add the diluted inhibitor to the infected cell cultures.
-
For the vehicle control wells, add an equivalent volume of DMSO diluted in culture medium.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
Assessment of HIV-1 Replication by p24 Antigen ELISA
Materials:
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
After the incubation period, centrifuge the culture plates at 500 x g for 10 minutes.
-
Carefully collect the cell-free supernatant.
-
Perform the p24 ELISA according to the manufacturer's instructions to quantify the concentration of the HIV-1 Gag p24 protein.
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the vehicle control.
Western Blot Analysis of eIF4E Phosphorylation and Gag Expression
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, mouse anti-HIV-1 Gag (p24), mouse anti-β-actin
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants (e.g., using a BCA assay).
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities relative to the loading control (β-actin).
Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
Procedure:
-
At the end of the experiment, add the viability reagent to the cell cultures.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the relative number of viable cells in the treated versus control wells. This is crucial to ensure that the observed antiviral effects are not due to compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorylation of eIF4E by Mnk-1 enhances HSV-1 translation and replication in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
CGP 57813: A Potent Tool for Interrogating Viral Reliance on Host Cell Translation Machinery
Application Notes and Protocols for Virology Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
CGP 57813 is a potent and specific inhibitor of the MAP kinase-interacting kinase 1 (MNK1). By targeting MNK1, this compound effectively blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent mRNA translation. Many viruses hijack the host cell's translational machinery for the synthesis of their own proteins, making the MNK1-eIF4E axis a compelling target for antiviral research. These application notes provide a comprehensive overview of this compound's utility as a tool compound in virology, summarizing its antiviral activity, and providing detailed protocols for its use in cell culture-based experiments.
Introduction
The eukaryotic translation initiation factor 4F (eIF4F) complex plays a pivotal role in the recruitment of ribosomes to the 5' cap of cellular and viral mRNAs. A key regulatory step in this process is the phosphorylation of the cap-binding protein, eIF4E, at Ser209 by MNK1. This phosphorylation event is thought to enhance the affinity of eIF4E for the mRNA cap, thereby promoting translation initiation. Several viruses, including herpesviruses and poxviruses, have been shown to activate the signaling pathways leading to MNK1 activation, thereby coopting this host mechanism to facilitate the efficient translation of their own proteins.
This compound acts as a chemical probe to investigate the dependency of different viruses on MNK1-mediated eIF4E phosphorylation. Its use in virological studies can help elucidate the mechanisms of viral protein synthesis, identify novel antiviral strategies, and screen for other viruses that may be susceptible to MNK1 inhibition.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the quantitative data regarding the antiviral efficacy and cytotoxicity of this compound against Buffalopox virus (BPXV) in Vero cells.
| Virus | Cell Line | Assay Type | Parameter | Value | Reference |
| Buffalopox Virus (BPXV) | Vero | Plaque Reduction Assay | EC50 | 0.075 µg/mL | [1] |
| Buffalopox Virus (BPXV) | Vero | MTT Assay | CC50 | 38.03 µg/mL | [1] |
| Selectivity Index (SI = CC50/EC50) | Vero | - | SI | ~507 | - |
Note: While the antiviral activity of this compound has been demonstrated against Herpes Simplex Virus-1 (HSV-1) and Kaposi's Sarcoma-Associated Herpesvirus (KSHV) through the reduction of viral protein synthesis and viral titers, specific EC50 values have not been reported in the reviewed literature.[2][3]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound in the context of viral infection. Viruses can activate upstream signaling cascades, such as the p38 MAPK and ERK pathways, which converge on MNK1. Activated MNK1 then phosphorylates eIF4E, promoting cap-dependent translation of viral mRNAs. This compound directly inhibits MNK1, thereby blocking this pro-viral activity.
Caption: this compound inhibits viral replication by blocking the MNK1-eIF4E signaling axis.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy (EC50) Determination
This protocol is adapted from methodologies used to assess the antiviral activity of this compound against poxviruses.[1]
Experimental Workflow:
Caption: Workflow for determining the EC50 of this compound using a plaque reduction assay.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% carboxymethyl cellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% for fixation)
-
6-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well plates at a density to achieve a confluent monolayer the next day.
-
On the day of the experiment, prepare serial dilutions of your virus stock in serum-free medium.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection, prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) must be included.
-
After 1 hour, remove the viral inoculum and wash the cells twice with PBS.
-
Add 2 mL of the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.
-
Aspirate the medium and gently add 2 mL of the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature before returning the plates to the incubator for an additional 2-5 days, or until plaques are visible.
-
To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well for at least 1 hour.
-
Remove the overlay and formalin, and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control. This can be calculated using a dose-response curve in appropriate software.[1]
Cytotoxicity Assay (CC50) Determination
This protocol utilizes the MTT assay to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero cells (or other relevant cell line)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed Vero cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) and a no-cell control.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Western Blot Analysis of eIF4E Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of eIF4E in virus-infected cells.[3]
Materials:
-
Virus-infected and mock-infected cell lysates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Mouse anti-total eIF4E
-
Antibody against a viral protein (as an infection control)
-
Antibody against a housekeeping protein (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and infect with the virus of interest at a desired MOI. Include a mock-infected control.
-
At the appropriate time post-infection, treat the cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 2-6 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total eIF4E, the viral protein, and the housekeeping protein to ensure equal loading and infection efficiency.
Immunofluorescence Assay for Viral Protein Expression
This protocol can be used to visualize the effect of this compound on the expression of viral proteins within infected cells.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Virus stock
-
This compound
-
Paraformaldehyde (4% in PBS for fixation)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a viral antigen
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Infect the cells with the virus and treat with this compound or vehicle control as described for the western blot protocol.
-
At the desired time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with the primary antibody against the viral antigen for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Troubleshooting
-
High Cytotoxicity: If this compound shows high toxicity at effective antiviral concentrations, consider reducing the treatment duration or using a lower concentration in combination with another antiviral agent.
-
No Effect on Viral Replication: The virus may not be dependent on the MNK1-eIF4E pathway for its replication. It may utilize alternative translation initiation mechanisms, such as an internal ribosome entry site (IRES).
-
Variability in Plaque Assays: Ensure a consistent and healthy monolayer of cells. Optimize the virus inoculum to produce a countable number of plaques. Ensure the overlay is evenly distributed.
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. Use fresh chemiluminescent substrate.
Conclusion
This compound is a valuable research tool for dissecting the role of cap-dependent translation in the life cycle of various viruses. By inhibiting MNK1 and subsequent eIF4E phosphorylation, it allows for the investigation of viral dependency on this key host pathway. The protocols provided herein offer a framework for assessing the antiviral potential and mechanism of action of this compound in a virology research setting.
References
Application Notes and Protocols for High-Throughput Screening of Cgp 57813 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cgp 57813 and its analogs are potent and selective inhibitors of the MAP kinase-interacting kinases (Mnk1 and Mnk2). These kinases are key downstream effectors of the p38 MAPK and Erk signaling pathways, and their primary substrate is the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E at Serine 209 is a critical event in the regulation of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and tumorigenesis. Inhibition of Mnk1/2, and subsequently eIF4E phosphorylation, represents a promising therapeutic strategy for various cancers.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs as Mnk1/2 inhibitors. The protocols cover both biochemical and cell-based assay formats suitable for primary screening, hit confirmation, and determination of compound potency and selectivity.
Signaling Pathway of Mnk1/2 and eIF4E Phosphorylation
The diagram below illustrates the signaling cascade leading to eIF4E phosphorylation and the point of intervention for this compound and its analogs.
Application Notes and Protocols for CGP 57813 Delivery into HIV-Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 57813 is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. As a lipophilic compound, this compound exhibits potent antiviral activity but suffers from poor oral bioavailability. Research has focused on the encapsulation of this compound into polymeric nanoparticles to enhance its delivery to HIV-infected cells. These application notes provide an overview of this compound, its formulation into nanoparticles, and protocols for its evaluation.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 (Protease Inhibition) | 11 nM | - | HIV-1 Protease | [1] |
| ED50 (Antiviral Activity) | ~5 nM | MT-2 cells | HIV-1/MN | [1] |
| ED90 (Antiviral Activity) | 30 nM | MT-2 cells | HIV-1/MN | [1] |
Table 2: Pharmacokinetic Parameters of this compound and Nanoparticle Formulations in Mice
| Formulation | Administration | Area Under the Curve (AUC) | Elimination Half-life (t1/2) | Apparent Volume of Distribution (Vd) | Reference |
| Control Solution | Intravenous | - | 13 min | 1.7 L/kg | [2] |
| PLA Nanoparticles | Intravenous | 2-fold increase vs. control | 61 min | 3.6 L/kg | [2] |
| PLA Nanoparticles | Oral | Not significant | - | - | [2] |
| Methacrylic Acid Copolymer Nanoparticles | Oral | Provided sufficient plasma levels | - | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Poly(D,L-lactic acid) (PLA) Nanoparticles
This protocol is a general guideline based on nanoprecipitation methods for encapsulating hydrophobic drugs into PLA nanoparticles.
Materials:
-
This compound
-
Poly(D,L-lactic acid) (PLA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA)
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and PLA in acetone to create the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as a stabilizer.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Observe the formation of a milky colloidal suspension, indicating nanoparticle formation.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with purified water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.
Protocol 2: In Vitro Antiviral Susceptibility Assay in MT-2 Cells
This is a generalized protocol for assessing the antiviral activity of a compound against HIV-1 in a T-cell line.
Materials:
-
MT-2 cells
-
HIV-1 stock (e.g., MN strain)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (free or nanoparticle formulation)
-
96-well cell culture plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Prepare serial dilutions of the this compound formulation in culture medium.
-
Add the diluted compound to the wells containing the MT-2 cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected and untreated virus-infected control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Assess the cytopathic effect of the virus by adding a cell viability reagent (e.g., MTT) and measuring the absorbance according to the manufacturer's instructions.
-
Calculate the 50% effective dose (ED50) by determining the concentration of this compound that protects 50% of the cells from virus-induced death.
Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Caption: Experimental Workflow for Nanoparticle Encapsulation.
Caption: Proposed Cellular Uptake of this compound Nanoparticles.
References
- 1. Polymeric Nanoparticles Containing Combination Antiretroviral Drugs for HIV Type 1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loading dendritic cells from HIV-1 infected patients with PLA-p24 nanoparticles or MVA expressing HIV genes induces HIV-1-specific T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Cgp 57813 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, CGP 57813. The focus is on improving its solubility for successful in vitro assays.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of this compound Stock Solution in Aqueous Media
Possible Cause 1: Low Aqueous Solubility of this compound
As a peptidomimetic inhibitor, this compound is expected to have low intrinsic solubility in aqueous buffers and cell culture media. Direct dilution of a highly concentrated DMSO stock into an aqueous environment can cause the compound to crash out of solution.
Solution:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Minimize Final DMSO Concentration: When diluting into your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.
-
Serial Dilutions: Perform serial dilutions of your working concentrations in the final aqueous buffer rather than adding a small volume of high-concentration stock directly to a large volume of buffer.
-
Stepwise Dilution: For very hydrophobic compounds, a two-step dilution can be beneficial. First, dilute the DMSO stock into a small volume of a co-solvent like ethanol or a buffer containing a low percentage of a non-ionic surfactant (e.g., Pluronic® F-68) before the final dilution into the aqueous assay medium.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to aid in the dissolution of any microscopic precipitates.
-
Warm the Medium: Gently warming the cell culture medium or assay buffer to 37°C before adding the inhibitor can sometimes improve solubility.
Possible Cause 2: Buffer Incompatibility
The pH and composition of the assay buffer can significantly impact the solubility of a compound.
Solution:
-
pH Adjustment: Empirically test the solubility of this compound in a range of buffers with different pH values to identify the optimal pH for solubility.
-
Buffer Components: Be aware of potential interactions between this compound and components of your buffer system. High salt concentrations can sometimes decrease the solubility of organic molecules.
Issue: Inconsistent or Non-Reproducible Assay Results
Possible Cause 1: Incomplete Solubilization of this compound
If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.
Solution:
-
Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation. A clear solution is essential.
-
Pre-Assay Solubility Test: Before conducting a full experiment, perform a small-scale solubility test at the highest intended concentration in the final assay buffer.
-
Use of Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation or precipitation over time.
Possible Cause 2: Adsorption to Labware
Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay.
Solution:
-
Use Low-Binding Plastics: Whenever possible, use low-protein-binding microplates and pipette tips.
-
Include a Surfactant: A low concentration of a non-ionic surfactant in the assay buffer can help to prevent adsorption.
-
Pre-treatment of Plates: In some cases, pre-incubating the plate with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting precipitation of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other similar peptidomimetic inhibitors.
Q2: What is the expected solubility of this compound?
Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate to Low | Can be used as a co-solvent in some cases. |
| Water | Low | Not recommended for initial stock preparation. |
| Aqueous Buffers (PBS, etc.) | Low | Final assay concentration needs careful optimization. |
| Cell Culture Media (e.g., RPMI, DMEM) | Low | Final DMSO concentration should be minimized. |
Q3: How should I reconstitute lyophilized this compound?
A3: For lyophilized this compound, follow this general protocol for peptidomimetics:
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Add DMSO: Carefully add the calculated volume of high-purity DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex and Visually Inspect: Gently vortex the vial to mix and visually inspect to ensure the compound has completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the human immunodeficiency virus (HIV) protease. This enzyme is crucial for the HIV life cycle as it cleaves the viral Gag and Gag-Pol polyproteins into mature, functional proteins. By inhibiting this protease, this compound prevents the formation of infectious viral particles.
Diagram: HIV Protease Signaling Pathway
Caption: this compound inhibits HIV protease, blocking polyprotein cleavage.
Experimental Protocols
Protocol: In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic)
This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair like EDANS/DABCYL)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)
-
This compound stock solution in DMSO
-
Positive Control Inhibitor (e.g., Ritonavir)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a series of dilutions of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor. Remember to include a vehicle control (DMSO at the same final concentration as in the compound dilutions).
-
Dilute the HIV-1 Protease to the desired working concentration in the assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer.
-
-
Assay Setup (per well):
-
Add 80 µL of the diluted HIV-1 Protease solution to each well.
-
Add 10 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Diagram: Experimental Workflow for HIV-1 Protease Inhibition Assay
Caption: A streamlined workflow for in vitro HIV-1 protease inhibition assays.
Technical Support Center: Overcoming Poor Bioavailability of Cgp 57813 and Structurally Related Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Cgp 57813 and other kinase inhibitors with similar physicochemical properties.
General Information
There appears to be some ambiguity in scientific literature regarding the specific target of this compound, with some sources identifying it as a peptidomimetic inhibitor of HIV protease.[1] However, the challenges of poor bioavailability are highly characteristic of small molecule kinase inhibitors. A compound with a similar designation, CGP 57380, is a known inhibitor of MAP kinase-interacting kinase 1 (Mnk1).[2][3][4][5] This guide will focus on strategies to overcome poor bioavailability for kinase inhibitors, using the Mnk1 inhibitor CGP 57380 as a primary example, as these approaches are broadly applicable to compounds with low aqueous solubility and high lipophilicity.
Poor oral bioavailability of kinase inhibitors is often attributed to a combination of factors including low aqueous solubility, high lipophilicity, and susceptibility to first-pass metabolism.[6][7] These characteristics can lead to low and variable absorption, significant food-effects, and potential drug-drug interactions.[6][8][9]
Frequently Asked Questions (FAQs)
Q1: Why is my kinase inhibitor showing low efficacy in animal models despite potent in vitro activity?
A1: Low in vivo efficacy, despite high in vitro potency, is a common consequence of poor oral bioavailability. The compound may not be reaching a sufficient concentration at the target site due to limited absorption from the gastrointestinal (GI) tract. This can be caused by low aqueous solubility, which limits the dissolution of the compound in GI fluids, and high membrane permeability, which can be paradoxically reduced when solubility-enhancing agents are used without careful consideration of the solubility-permeability interplay.[10][11]
Q2: I'm observing significant variability in my in vivo experimental results between individual animals. What could be the cause?
A2: High variability in animal studies is often linked to the poor and inconsistent absorption of the drug. Factors such as the prandial state of the animal (fed vs. fasted) can significantly alter the physiological environment of the GI tract, including pH and the presence of bile salts, which can, in turn, affect the dissolution and absorption of a poorly soluble compound.[9]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffers for in vivo administration. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a clear indicator of low aqueous solubility. To prevent this, consider using a formulation strategy that enhances the solubility and stability of the compound in an aqueous environment. This could involve the use of co-solvents, surfactants, cyclodextrins, or lipid-based formulations. It is crucial to determine the kinetic and thermodynamic solubility of your compound to better inform your formulation strategy.
Q4: What are the key physicochemical properties of my kinase inhibitor that I should characterize to understand its bioavailability challenges?
A4: A thorough physicochemical characterization is essential. Key parameters include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract.
-
LogP/LogD: This will indicate the lipophilicity of your compound.
-
pKa: Understanding the ionization state of your compound at different pHs is crucial.
-
Solid-State Properties: Characterize the crystalline form of your compound, as amorphous forms tend to have higher solubility.[12]
-
Permeability: Assess the compound's ability to cross biological membranes, for example, using a Caco-2 cell monolayer assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low and inconsistent plasma concentrations after oral dosing. | Poor dissolution and absorption from the GI tract due to low aqueous solubility. | Develop a solubility-enhancing formulation. Options include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), amorphous solid dispersions (ASDs), or the use of lipophilic salts.[6][7][12] |
| Compound precipitates in the dosing vehicle. | The dosing vehicle is not suitable for maintaining the compound in a solubilized state. | Screen a panel of pharmaceutically acceptable excipients to identify a suitable vehicle. This may include co-solvents (e.g., PEG-400), surfactants (e.g., Tween 80), or cyclodextrins. For lipophilic compounds, lipid-based formulations can significantly increase drug loading.[9] |
| Significant "food effect" observed in preclinical studies. | The presence of food alters GI physiology, affecting drug dissolution and absorption. For lipophilic drugs, the presence of fats can sometimes enhance absorption. | A well-designed formulation, such as a lipid-based formulation, can help to mitigate the food effect by creating a more consistent environment for drug release and absorption, independent of the fed or fasted state of the animal. |
| Sub-optimal therapeutic effect despite achieving detectable plasma levels. | The free drug concentration at the target tissue is insufficient due to high protein binding or rapid metabolism. | While formulation strategies primarily address absorption, understanding the metabolic fate of the compound is crucial. Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, but this requires careful consideration of potential drug-drug interactions. |
Quantitative Data Summary
Table 1: Solubility of Kinase Inhibitors in Various Lipid Excipients
| Kinase Inhibitor | Form | Solubility in Capmul MCM EP (mg/g) | Solubility in Maisine CC (mg/g) | Solubility in Captex 355 EP/NF (mg/g) |
| Erlotinib | Free Base | < 1 | < 1 | < 1 |
| Docusate Salt | > 100 | > 100 | > 100 | |
| Gefitinib | Free Base | < 1 | < 1 | < 1 |
| Docusate Salt | > 100 | > 100 | > 100 | |
| Ceritinib | Free Base | < 1 | < 1 | < 1 |
| Docusate Salt | > 100 | > 100 | > 100 | |
| Cabozantinib | Malate Salt | < 1 | < 1 | < 1 |
| Docusate Salt | > 100 | > 100 | > 100 |
Data adapted from a study on enhancing the oral absorption of kinase inhibitors. The docusate salt form shows significantly enhanced solubility in lipidic excipients compared to the free base or commercial salt form.[6][9]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Lipophilic Salt of a Kinase Inhibitor
This protocol describes a general method for preparing a lipophilic salt of a kinase inhibitor, which can enhance its solubility in lipid-based formulations.
-
Dissolution: Dissolve the kinase inhibitor (free base) and a lipophilic counter-ion (e.g., docusate sodium) in a suitable organic solvent (e.g., methanol) in equimolar amounts.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid/semi-solid under high vacuum to remove any residual solvent.
-
Characterization: Confirm the formation of the lipophilic salt using appropriate analytical techniques, such as NMR or mass spectrometry.
Protocol 2: Screening for Optimal Lipid-Based Formulation
This protocol outlines a method for screening different lipid-based formulations to identify the one that provides the best solubilization of the kinase inhibitor.
-
Excipient Screening: Assess the solubility of the kinase inhibitor (or its lipophilic salt) in a range of individual lipid excipients (oils, surfactants, and co-solvents).
-
Ternary Phase Diagram Construction: For promising excipients, construct ternary phase diagrams to identify the boundaries of self-emulsifying regions.
-
Formulation Preparation: Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.
-
Characterization of Formulations:
-
Visual Assessment: Observe the formulation for clarity and phase separation.
-
Emulsification Studies: Disperse the formulation in aqueous media and assess the resulting emulsion for droplet size and uniformity.
-
Drug Loading: Determine the maximum amount of the kinase inhibitor that can be incorporated into the formulation without precipitation.
-
Visualizations
Caption: The MAPK/ERK signaling cascade leading to the activation of MNK1 and subsequent phosphorylation of eIF4E.
Caption: A workflow for developing a suitable formulation to improve the oral bioavailability of a poorly soluble kinase inhibitor.
References
- 1. This compound|CAS 150608-41-6|DC Chemicals [dcchemicals.com]
- 2. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CGP 57380 | Apoptosis | MNK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accounting for the solubility-permeability interplay in oral formulation development for poor water solubility drugs: the effect of PEG-400 on carbamazepine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
Cgp 57813 off-target effects in cellular models
Welcome to the technical support center for CGP-57813, a cell-permeable pyrazolo-pyrimidine inhibitor of MAP kinase-interacting kinase 1 (MNK1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing CGP-57813 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CGP-57813?
A1: The primary target of CGP-57813 (also known as CGP57380) is MAP kinase-interacting kinase 1 (MNK1). It has a reported in vitro IC50 of 2.2 µM for MNK1.[1][2][3][4][5] In cellular assays, it inhibits the phosphorylation of the downstream target, eukaryotic initiation factor 4E (eIF4E), with an IC50 of approximately 3 µM.[1][4][6]
Q2: What is the mechanism of action of CGP-57813?
A2: CGP-57813 acts as an ATP-competitive inhibitor of MNK1. By binding to the ATP pocket of MNK1, it prevents the phosphorylation of its substrates, most notably eIF4E at Ser209. This inhibition of eIF4E phosphorylation can modulate protein synthesis and affect cellular processes such as proliferation and survival.
Q3: What are the known off-target effects of CGP-57813?
A3: While CGP-57813 is selective for MNK1, it has been shown to inhibit other kinases at similar concentrations. It is important to consider these off-target effects when interpreting experimental results.
| Target Kinase | Reported IC50 (µM) | Reference |
| MNK1 | 2.2 | [1][2][3][4][5] |
| MNK2 | 1.6 | [7] |
| Casein Kinase 1 (CK1) | 0.5 - 3.2 | [7] |
| BRSK2 | 0.5 - 3.2 | [7] |
| Aurora B | 0.5 - 3.2 | [7] |
| Lck | 0.5 - 3.2 | [7] |
| SGK | 0.5 - 3.2 | [7] |
| DYRK | 0.5 - 3.2 | [7] |
CGP-57813 has been reported to have no inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases.[1][4]
Q4: What is the recommended working concentration and treatment time for CGP-57813 in cell culture?
A4: The optimal concentration and treatment time are cell-type dependent and should be determined empirically. However, a common starting point is a concentration range of 1-20 µM. For inhibiting eIF4E phosphorylation, treatment times can range from 1 to 48 hours. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cellular model.
Q5: How should I prepare and store CGP-57813?
A5: CGP-57813 is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO up to 100 mM.[2][4] Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: No or weak inhibition of eIF4E phosphorylation observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider range of CGP-57813 concentrations (e.g., 1 µM to 50 µM). |
| Inadequate treatment time. | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal incubation period for your cell line. |
| Low basal level of p-eIF4E. | Stimulate the cells with a known activator of the MAPK pathway (e.g., serum, growth factors, anisomycin) to increase the basal level of eIF4E phosphorylation before inhibitor treatment. |
| Poor antibody quality. | Validate your primary antibody for phospho-eIF4E (Ser209) and total eIF4E using positive and negative controls. |
| Suboptimal Western Blot protocol. | Ensure your protocol is optimized for phosphoprotein detection, including the use of phosphatase inhibitors during cell lysis and BSA for blocking. |
Issue 2: Unexpected cellular phenotype or toxicity observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Consider the known off-target kinases of CGP-57813 (see FAQ A3). If possible, use a more selective MNK inhibitor as a control or validate your findings using a non-pharmacological approach like siRNA/shRNA knockdown of MNK1. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Cell line sensitivity. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of CGP-57813 in your specific cell line. |
Experimental Protocols
Protocol 1: Western Blot Analysis of eIF4E Phosphorylation
This protocol provides a general guideline for assessing the inhibition of eIF4E phosphorylation in response to CGP-57813 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CGP-57813 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of CGP-57813 or DMSO vehicle control for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.
Visualizations
Caption: Simplified signaling pathway of MNK1 and the inhibitory action of CGP-57813.
Caption: Experimental workflow for Western Blot analysis of eIF4E phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. CGP 57380 | Mnk Inhibitors: R&D Systems [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGP 57813 Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CGP 57813 in antiviral research. The following troubleshooting guides and FAQs will help optimize experimental design and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antiviral action for this compound?
A1: this compound is a selective inhibitor of the MAP kinase-interacting kinase 1 (MNK1).[1][2] Viruses, such as Herpes Simplex Virus-1 (HSV-1) and Kaposi's Sarcoma-associated Herpesvirus (KSHV), can hijack the host cell's translational machinery to favor the synthesis of viral proteins.[1][2] A key step in this process is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) by MNK1.[1][2] this compound inhibits MNK1, thereby preventing eIF4E phosphorylation and reducing the translation of viral mRNAs, which ultimately suppresses viral replication.[1]
Q2: What is the selectivity of this compound?
A2: this compound is selective for MNK1. However, a significant limitation is that it does not inhibit the closely related kinase, MNK2.[2] It has also been reported to have off-target effects, which should be considered when interpreting experimental data.[2]
Q3: Against which types of viruses has this compound shown activity?
A3: Research has demonstrated that inhibition of MNK1 by this compound can reduce the replication of herpesviruses, including Herpes Simplex Virus-1 (HSV-1) and Kaposi's Sarcoma-associated Herpesvirus (KSHV).[1][2]
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, virus, and experimental endpoint. Based on published data, concentrations that effectively inhibit eIF4E phosphorylation are in the low micromolar range. For example, a concentration of 10 µM has been used to effectively inhibit MNK1 and reduce HSV-1 replication in primary human cells.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental system.
Q5: Is this compound cytotoxic?
A5: Like any compound, this compound can be cytotoxic at high concentrations. It is essential to determine the 50% cytotoxic concentration (CC50) in the cell line being used for antiviral assays. This allows for the calculation of the selectivity index (SI = CC50 / IC50), which is a measure of the compound's therapeutic window.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (also known as CGP57380).
| Parameter | Value | Cell Line/System | Notes |
| MNK1 Inhibition IC50 | 2.2 µM | In vitro kinase assay | Concentration required to inhibit 50% of MNK1 enzymatic activity. |
| eIF4E Phosphorylation Inhibition IC50 | ~3 µM | Cellular assay | Concentration required to inhibit 50% of eIF4E phosphorylation in cells. |
| Antiviral Activity (HSV-1) | 100-fold reduction in viral titer | Quiescent primary human cells | Observed reduction in infectious virus recovered from cultures treated with an effective concentration of the inhibitor.[1] |
| Anti-proliferative IC50 | 6.32 µM | Jurkat (T-ALL cell line) | Concentration required to inhibit 50% of cell proliferation after 48 hours. |
| Anti-proliferative IC50 | 4.09 µM | CEM (T-ALL cell line) | Concentration required to inhibit 50% of cell proliferation after 48 hours. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Plaque Reduction Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a lytic virus such as HSV-1.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM with 2% FBS. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug dilutions.
-
Infection: When cells are confluent, aspirate the growth medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Overlay: Incubate for 1 hour, then remove the drug-containing medium and overlay the cells with methylcellulose overlay medium containing the same concentrations of this compound or vehicle.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity by MTT Assay
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero cells (or the cell line used in the antiviral assay)
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in DMEM with 10% FBS, similar to the concentration range used in the antiviral assay. Add the dilutions to the cells and include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Signaling pathway of this compound antiviral action.
Caption: Experimental workflow for evaluating this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plaque numbers between replicate wells. | - Inconsistent cell seeding leading to a non-uniform monolayer.- Inaccurate virus titration or dilution.- Uneven distribution of virus inoculum during adsorption. | - Ensure a single-cell suspension before seeding and check for even cell distribution.- Re-titer the virus stock accurately.- Gently rock the plates during the adsorption step to ensure the inoculum covers the entire monolayer. |
| No significant antiviral effect observed, even at high concentrations. | - The virus being tested is not dependent on the MNK1-eIF4E pathway for replication.- The compound has degraded due to improper storage.- The concentration range tested is too low.- The cell type used is not permissive to the drug's action. | - Confirm from literature if the virus utilizes the MNK1 pathway. Consider that this compound does not inhibit MNK2, which may play a redundant role.- Store this compound as recommended by the manufacturer (typically desiccated at -20°C). Prepare fresh stock solutions.- Expand the concentration range in your dose-response experiment.- Verify that the target (MNK1) is expressed and active in your chosen cell line. |
| Significant cytotoxicity observed at concentrations expected to be effective for antiviral activity. | - The specific cell line is highly sensitive to the compound.- The compound has off-target effects that induce cytotoxicity. | - Perform a thorough cytotoxicity assay to accurately determine the CC50.- Calculate the Selectivity Index (SI). A low SI (<10) indicates a narrow therapeutic window.- Consider using a lower, non-toxic concentration in combination with another antiviral agent.- As a control, test the effect of a more specific, dual MNK1/MNK2 inhibitor if available, to see if the cytotoxicity is on-target or off-target. |
| Inconsistent results between experiments. | - Variation in cell passage number, leading to changes in cell physiology.- Differences in virus stock preparation or storage.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Prepare a large, single batch of virus stock to be used for a series of experiments.- Standardize all incubation times for infection, treatment, and assay development. |
References
Troubleshooting Cgp 57813 instability in solution
Disclaimer: Publicly available information on the specific chemical properties and stability of CGP 57813 is limited. This guide is based on general principles for troubleshooting peptidomimetic small molecule inhibitors. The provided data is hypothetical and for illustrative purposes.
Known Issues & Frequently Asked Questions (FAQs)
This section addresses common challenges researchers may face when working with this compound in solution.
Q1: My this compound solution appears cloudy or has visible precipitate after preparation or freeze-thaw cycles. What should I do?
A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or buffer system. Here are some steps to address this:
-
Solvent Choice: this compound, like many peptidomimetics, may have limited aqueous solubility. It is often recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.[1]
-
pH of Aqueous Buffer: The solubility of compounds with ionizable groups can be highly dependent on pH. Empirically test a range of pH values for your final buffer to find the optimal solubility.
-
Sonication: Gentle sonication can help redissolve precipitated compound.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize the risk of precipitation and degradation from repeated temperature changes.[1]
Q2: I am observing a decrease in the activity of this compound over time in my experiments. Could the compound be degrading?
A2: Yes, a loss of activity can be a sign of compound degradation. Peptidomimetic compounds can be susceptible to several degradation pathways in solution:[2]
-
Hydrolysis: The peptide-like bonds in the molecule can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid-like residues, if present, such as those containing sulfur (like methionine) or indole rings (like tryptophan), are prone to oxidation. This can be exacerbated by exposure to air and light.
-
Photodegradation: Exposure to light, especially UV, can cause degradation. It is advisable to protect solutions from light by using amber vials or covering them with foil.
To mitigate degradation, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. A short-term stability study (see Protocol 2) can help you determine the stability of this compound in your specific experimental conditions.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to issues with compound stability and handling. Here are some potential sources of variability:
-
Inaccurate Stock Concentration: If the compound has precipitated from the stock solution, the actual concentration will be lower than calculated. Before each use, ensure your stock solution is fully dissolved. If you see precipitate, try warming the solution gently (if the compound is heat-stable) and vortexing.
-
Degradation During Experiment: If your experiments are lengthy, the compound may be degrading over the course of the assay. Consider running a time-course experiment to see if the inhibitory effect diminishes over time.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-adhesion plastics or including a small amount of a non-ionic detergent (like Tween-20, if compatible with your assay) can help.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in common laboratory solvents. This data should be used as a starting point for developing your own experimental protocols.
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Notes |
| DMSO | 25 | > 100 | Recommended for primary stock solutions. |
| Ethanol | 25 | ~25 | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | 25 | < 0.1 | Low aqueous solubility is common for this class of compounds. |
| Cell Culture Media (with 10% FBS) | 37 | 0.5 - 1.0 | Serum proteins can sometimes aid in solubilization. |
Experimental Protocols
Protocol 1: Small Molecule Solubility Assessment (Kinetic Method)
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm)
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer of interest to another 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final this compound concentrations.
-
Mix the solutions thoroughly by gentle pipetting or shaking.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Short-Term Stability Assessment
This protocol helps determine the stability of this compound in your experimental buffer over a typical experiment duration.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to your experimental temperature
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Immediately take a sample (Time 0) and analyze it by HPLC to obtain an initial peak area for the parent compound.
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by HPLC under the same conditions as the Time 0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the Time 0 sample.
-
Monitor for the appearance of new peaks , which may indicate degradation products.
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: A workflow diagram for troubleshooting common instability issues with this compound.
Potential Degradation Pathway for a Peptidomimetic Compound
Caption: A simplified diagram showing potential degradation pathways for a peptidomimetic compound.
References
Technical Support Center: Peptidomimetic Inhibitors in HIV Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptidomimetic inhibitors in various HIV assays.
Frequently Asked Questions (FAQs)
Q1: What are peptidomimetic inhibitors and why are they used in HIV research? A1: Peptidomimetics are molecules that mimic the structure and function of natural peptides. In HIV research, they are designed to target and inhibit crucial viral enzymes like HIV protease and integrase, or to block the viral entry process.[1][2][3] They offer potential advantages over traditional peptides, such as improved stability, better oral bioavailability, and higher potency.[1][4][5]
Q2: What are the primary targets for peptidomimetic inhibitors in the HIV life cycle? A2: The main targets include:
-
HIV Protease: An enzyme essential for cleaving viral polyproteins into mature, functional proteins, a critical step for producing infectious virions.[2][3]
-
HIV Integrase: The enzyme that inserts the viral DNA into the host cell's genome, which is a necessary step for establishing a chronic infection.[1][5][6]
-
HIV Entry/Fusion: This involves targeting proteins like gp41 and gp120 on the virus or host cell co-receptors (CCR5, CXCR4) to prevent the virus from fusing with and entering the host cell.[1][4]
Q3: Why do my peptidomimetic inhibitors show lower potency against HIV-2 compared to HIV-1? A3: HIV-1 and HIV-2 proteases have structural differences in their active sites. Inhibitors designed specifically for HIV-1 protease often exhibit a 10- to 100-fold weaker binding affinity for HIV-2 protease.[7] Designing inhibitors that are equipotent against both strains requires specific modifications to the inhibitor's structure, particularly in the side chains that interact with the enzyme's binding pockets.[7]
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or Inconsistent Inhibitor Potency/Efficacy
Q: My inhibitor shows weak or highly variable activity in my HIV assay. What could be the cause?
A: Low or inconsistent potency is a frequent issue that can stem from multiple factors. Use the following workflow to diagnose the problem.
Potential Causes & Solutions:
-
Poor Solubility: The actual concentration of the inhibitor in the solution may be much lower than calculated due to poor solubility. Many discovery compounds have low aqueous solubility, which can lead to underestimated activity.[8][9]
-
Solution: First, determine the kinetic or equilibrium solubility of your compound under the exact assay conditions (buffer, pH, temperature).[10] If solubility is an issue, consider optimizing the dilution protocol, using a different co-solvent, or further diluting a concentrated DMSO stock before adding it to the aqueous medium to prevent precipitation.[11]
-
-
Compound Aggregation: Peptidomimetics, particularly those derived from N-peptides of gp41, have a tendency to aggregate in solution, which significantly reduces their inhibitory activity.[12]
-
Solution: Test the inhibitor across a wider range of concentrations to identify potential aggregation-related artifacts. For N-peptide-based inhibitors, consider fusing them to soluble trimeric coiled coils to prevent aggregation and improve potency.[12]
-
-
Inhibitor Instability: Peptidomimetics can be susceptible to degradation by proteases present in cell culture media (especially if containing serum) or over long incubation periods.[13]
-
Assay Target Issues: The enzyme or viral protein target may be inactive or in a non-optimal conformation.
-
Solution: Always run positive controls with known inhibitors to validate that the assay system is working correctly. Ensure that buffer conditions (pH, ionic strength) are optimal for target protein activity.
-
Issue 2: Poor Compound Solubility During Preparation and in Assays
Q: My peptidomimetic inhibitor is difficult to dissolve and precipitates when added to aqueous assay buffers. How can I manage this?
A: Solubility is a critical challenge for many organic compounds in biological assays.[8][14]
| Problem | Potential Cause | Recommended Solution |
| Precipitation from DMSO Stock | Compound has limited solubility in DMSO, especially after freeze-thaw cycles or storage at low temperatures.[9][14] | Store DMSO stocks at room temperature if stable. Before use, bring the vial to room temperature and visually inspect for precipitate. Mild sonication can help redissolve the compound.[11] |
| Precipitation in Aqueous Buffer | The compound "crashes out" of solution when a concentrated DMSO stock is diluted into the aqueous medium.[11] | Avoid adding a highly concentrated DMSO stock directly to the buffer. Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium. Ensure the final DMSO concentration is tolerated by the assay (typically ≤0.1%).[11] |
| Low Intrinsic Aqueous Solubility | The chemical properties of the peptidomimetic (e.g., high lipophilicity, planarity) lead to poor solubility in water-based buffers.[10] | Screen for solubility in various buffers and pH ranges.[9] Consider using alternative solvents like PEG3350 or glycerol if they are compatible with the assay and do not affect protein stability.[14] For lead optimization, introduce solubilizing groups into the molecular structure.[14] |
Issue 3: Ambiguous or Indeterminate Assay Results
Q: My HIV test results are not clearly positive or negative, but "indeterminate" or "equivocal." What does this mean and what should I do?
A: An indeterminate result indicates that the test reaction is unclear.[15] It is not a definitive positive or negative.
Possible Causes:
-
Cross-Reactivity: The assay may be detecting a weak positive reaction due to cross-reacting antibodies or other interfering substances in the sample.[15]
-
Recent Infection: In the very early stages of HIV infection (the "window period"), the immune response is still developing, which can lead to weak or unclear signals in some assays.[15][16]
-
Technical Error: Issues like cross-contamination of samples or other procedural errors can produce invalid results.[15]
-
Influence of Antiretrovirals: In samples from individuals on pre-exposure prophylaxis (PrEP), the presence of antiretrovirals can suppress viral replication and alter the immune response, leading to ambiguous test results even if an infection has occurred.[17]
Recommended Actions:
-
Repeat the Test: The first step is to repeat the test, potentially with a new sample and a fresh test kit, to rule out technical error.[16]
-
Use an Alternative Assay: If the result remains indeterminate, retest using a different type of assay.[15] For example, if an antibody-based test is ambiguous, an HIV-1 RNA (viral load) assay can be used to detect the virus directly.[18]
-
Follow-up Testing: If recent infection is suspected, a new sample should be collected and tested approximately two weeks later. By this time, the immune response should be more robust, leading to a more definitive result.[15]
Key Experimental Protocols
Protocol 1: Fluorometric HIV-1 Protease Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a method for screening potential HIV-1 protease inhibitors.[19]
-
Reagent Preparation:
-
Prepare HIV-1 Protease Assay Buffer and bring to room temperature.
-
Dilute the HIV-1 Protease enzyme in the provided Dilution Buffer to the desired concentration.
-
Prepare the fluorogenic substrate solution as per the manufacturer's instructions.
-
Prepare a positive control (e.g., Pepstatin A) and a negative control (vehicle, e.g., DMSO).
-
Dissolve and serially dilute the test peptidomimetic inhibitors.
-
-
Assay Procedure:
-
Add the diluted test inhibitors, positive control, and negative control to the wells of a 96-well microplate.
-
Add the diluted HIV-1 Protease enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 2: HIV-1 Infectivity Assay (p24 ELISA)
This assay measures the ability of an inhibitor to block HIV-1 infection of susceptible cells.[20]
-
Cell Preparation:
-
Culture permissive cells (e.g., TZM-bl, CEMx174, or primary PBMCs) and adjust the cell density to 1 x 10^5 cells/mL in RPMI 1640 medium with 10% FBS.
-
-
Infection and Treatment:
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add various concentrations of the peptidomimetic inhibitor to the wells. Include a "no inhibitor" virus control and a "no virus" cell control.
-
Infect the cells by adding 100 TCID50 (50% tissue culture infective dose) of an HIV-1 strain (e.g., HIV-1 Bal).
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Quantification of Viral Replication:
-
After incubation, collect the culture supernatants.
-
Lyse the virus in the supernatant by adding an equal volume of 5% Triton X-100.
-
Quantify the amount of HIV-1 p24 capsid protein in the lysate using a commercial p24 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using recombinant p24 antigen.
-
Determine the p24 concentration in each sample.
-
Calculate the percentage of infection inhibition for each inhibitor concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay (XTT-based)
It is crucial to assess whether the observed antiviral effect is due to specific inhibition or general cytotoxicity.[21][22]
-
Cell Plating:
-
Plate the same cells used in the infectivity assay at the same density in a 96-well plate.
-
-
Compound Treatment:
-
Add the same range of concentrations of the peptidomimetic inhibitor as used in the antiviral assay. Include a "no compound" cell control.
-
Incubate for the same duration as the infectivity assay (e.g., 3-5 days).
-
-
XTT Assay:
-
Prepare the XTT labeling reagent according to the manufacturer's instructions.
-
Add the XTT reagent to each well and incubate for 4-6 hours at 37°C. Viable cells with active metabolism will convert the XTT tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader (e.g., at 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no compound" control.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
References
- 1. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetic inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Therapeutic potential of HIV-1 entry inhibitor peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides as new inhibitors of HIV-1 reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency comparison of peptidomimetic inhibitors against HIV-1 and HIV-2 proteinases: design of equipotent lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What does ‘indeterminate’ mean when testing for HIV? | aidsmap [aidsmap.com]
- 16. hivtestingontario.ca [hivtestingontario.ca]
- 17. A Strategy for PrEP Clinicians to Manage Ambiguous HIV Test Results During Follow-up Visits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. health.ny.gov [health.ny.gov]
- 19. abcam.com [abcam.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle Delivery Optimization
Disclaimer: Information regarding a specific compound designated "CGP 57813" is not publicly available. The following technical support guide provides a general framework for optimizing the nanoparticle delivery of a therapeutic agent, addressing common challenges and questions researchers may encounter.
This guide is intended for researchers, scientists, and drug development professionals working on formulating and optimizing nanoparticle-based drug delivery systems.
Frequently Asked Questions (FAQs)
1. What are the critical first steps in designing a nanoparticle delivery system for a new therapeutic agent?
The initial and most critical step is to thoroughly characterize the physicochemical properties of your therapeutic agent (e.g., solubility, stability, molecular weight, and charge). This information will guide the selection of an appropriate nanoparticle platform (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles) and the encapsulation strategy.[1] Concurrently, defining the target cell or tissue and the desired therapeutic outcome is crucial for designing nanoparticles with the appropriate targeting moieties and release characteristics.
2. How do I improve the biocompatibility of my nanoparticle formulation?
Improving biocompatibility is essential to minimize off-target toxicity and immune responses.[2][3] Common strategies include:
-
Surface Modification: Coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) can reduce opsonization and clearance by the mononuclear phagocyte system.
-
Biomimetic Coatings: Using cell membranes from red blood cells or cancer cells can help nanoparticles evade immune detection and improve targeting.[1]
-
Material Selection: Choosing biodegradable and biocompatible core materials, such as PLGA or lipids that are generally recognized as safe (GRAS), is fundamental.
3. What factors influence the drug loading capacity of nanoparticles?
Drug loading is influenced by several factors:
-
Physicochemical Properties of the Drug: The solubility and interaction of the drug with the nanoparticle's core and surface are primary determinants.
-
Nanoparticle Composition and Structure: The choice of polymer or lipid, the manufacturing process, and the overall architecture of the nanoparticle play a significant role.[1]
-
Drug-to-Carrier Ratio: The initial ratio of drug to carrier material during formulation will directly impact the final loading capacity.
4. My nanoparticles are aggregating. How can I improve their stability?
Nanoparticle aggregation is a common issue that can be addressed by:
-
Surface Charge Modification: Introducing a surface charge can create electrostatic repulsion between particles, preventing aggregation.[4][5]
-
Steric Stabilization: The addition of surface-grafted polymers, like PEG, can provide a steric barrier.
-
Lyophilization with Cryoprotectants: For long-term storage, lyophilizing (freeze-drying) nanoparticles with cryoprotectants such as trehalose or sucrose can prevent aggregation upon reconstitution.
-
Optimization of Formulation Parameters: Factors like pH and ionic strength of the buffer can significantly impact nanoparticle stability.
5. How can I enhance the targeting efficiency of my nanoparticles to a specific tissue or cell type?
Targeting can be either passive or active:
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.[6] Nanoparticle size is a critical parameter for effective EPR, with particles generally needing to be below 200 nm.[6]
-
Active Targeting: This involves functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on the target cells.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during nanoparticle formulation and in vitro/in vivo testing.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Poor affinity between the drug and the nanoparticle matrix.- Drug degradation during encapsulation.- Suboptimal formulation parameters (e.g., pH, solvent). | - Modify the nanoparticle formulation to enhance drug-matrix interactions (e.g., using a different polymer/lipid).- Adjust the encapsulation process to be milder (e.g., lower temperature, protect from light).- Optimize the pH and solvent system to improve drug solubility and partitioning into the nanoparticle. |
| High Polydispersity Index (PDI) | - Inefficient mixing during formulation.- Aggregation of nanoparticles.- Inconsistent manufacturing process. | - Ensure rapid and uniform mixing of components.- Incorporate stabilizers (e.g., surfactants, PEG) to prevent aggregation.[4]- Standardize all manufacturing parameters, including temperature, stirring speed, and addition rates. |
| Rapid Drug Release (Burst Release) | - High concentration of drug adsorbed to the nanoparticle surface.- Porous or unstable nanoparticle structure. | - Implement a purification step (e.g., dialysis, centrifugation) to remove surface-adsorbed drug.- Modify the nanoparticle matrix to be denser or cross-linked to slow down drug diffusion.- Consider a core-shell nanoparticle design to better control release. |
| Poor In Vivo Efficacy | - Rapid clearance by the immune system.- Insufficient accumulation at the target site.- Inefficient drug release at the target. | - PEGylate the nanoparticle surface to increase circulation time.- Optimize nanoparticle size and incorporate targeting ligands to enhance accumulation.[7]- Design nanoparticles with stimuli-responsive release mechanisms (e.g., pH, enzyme-sensitive) to trigger drug release in the target microenvironment. |
| Observed Toxicity | - Inherent toxicity of the nanoparticle materials.- Residual organic solvents from the formulation process.- Off-target effects of the drug. | - Select more biocompatible materials.- Ensure complete removal of organic solvents through appropriate purification methods (e.g., dialysis, tangential flow filtration).- Improve the targeting strategy to minimize drug delivery to healthy tissues.[3] |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Emulsion-Solvent Evaporation
This method is commonly used for formulating polymeric nanoparticles (e.g., PLGA).
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the therapeutic agent in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential analysis are fundamental for nanoparticle characterization.
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for DLS measurement (typically in the µg/mL range). Ensure the sample is free of aggregates by gentle sonication if necessary.
-
DLS Measurement (Size and PDI):
-
Equilibrate the DLS instrument's measurement cell at the desired temperature (e.g., 25°C).
-
Transfer the diluted nanoparticle suspension to a disposable cuvette.
-
Place the cuvette in the instrument and initiate the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (Surface Charge):
-
Use a specific folded capillary cell for zeta potential measurements.
-
Inject the diluted nanoparticle suspension into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement. The instrument will report the zeta potential in millivolts (mV).
-
Visualizations
Hypothetical Signaling Pathway for a Nanoparticle-Delivered Anti-Cancer Drug
This diagram illustrates a potential mechanism of action for a nanoparticle carrying a generic kinase inhibitor to a cancer cell.
Caption: Targeted nanoparticle binding, cellular uptake, and intracellular drug action.
Experimental Workflow for Nanoparticle Optimization
This diagram outlines a logical workflow for the iterative process of optimizing a nanoparticle formulation.
Caption: Iterative workflow for nanoparticle formulation and testing.
Logical Relationship of Key Nanoparticle Parameters
This diagram shows the interconnectedness of key physical and biological parameters in nanoparticle design.
Caption: Interplay of nanoparticle properties and biological outcomes.
References
- 1. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisae.org [ijisae.org]
- 3. rroij.com [rroij.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Minimizing Cgp 57813-induced cytotoxicity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cytotoxicity associated with the experimental use of CGP57380.
Disclaimer
This information is intended for research use only and is not a substitute for professional laboratory guidance. Always consult relevant safety data sheets and institutional protocols. The provided protocols are examples and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is CGP57380 and what is its primary mechanism of action?
A1: CGP57380 is a cell-permeable pyrazolo-pyrimidine compound that functions as a selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (Mnk1/2). Its primary mechanism of action is to block the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. This inhibition of eIF4E phosphorylation disrupts the translation of specific mRNAs, many of which are involved in cell growth, proliferation, and survival, making it a valuable tool in cancer research.
Q2: I'm observing high levels of cell death in my experiments, even at low concentrations of CGP57380. What could be the cause?
A2: Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: CGP57380 is commonly dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CGP57380. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: While CGP57380 is selective for Mnk1/2, high concentrations may lead to off-target effects, contributing to cytotoxicity.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can increase cellular stress and potentiate the cytotoxic effects of the inhibitor.
Q3: What is the recommended working concentration for CGP57380?
A3: The optimal working concentration of CGP57380 is highly dependent on the cell line and the specific experimental endpoint. Based on published data, a common starting range for in vitro experiments is 1 µM to 10 µM. However, it is strongly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q4: How can I distinguish between the desired anti-proliferative effects and unintended cytotoxicity?
A4: To differentiate between targeted anti-proliferative effects and general cytotoxicity, consider the following approaches:
-
Use of Normal Cell Lines: Compare the cytotoxic effects of CGP57380 on your cancer cell line with its effects on a non-cancerous cell line (e.g., normal human fibroblasts). A significant difference in viability suggests a degree of selectivity.
-
Apoptosis vs. Necrosis Assays: Employ assays that can distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis), such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Time-Course Experiments: Analyze cell viability at multiple time points. Unintended cytotoxicity may manifest more rapidly than the desired anti-proliferative effects.
Q5: Are there any known synergistic or antagonistic interactions with other compounds?
A5: Yes, CGP57380 has been shown to have synergistic effects when used in combination with other inhibitors, such as mTOR inhibitors (e.g., everolimus). This is because mTOR inhibition can sometimes lead to a feedback activation of eIF4E phosphorylation, which can be abrogated by CGP57380.
Troubleshooting Guide: Minimizing CGP57380-Induced Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High cell death in control (DMSO only) group. | DMSO concentration is too high. | Prepare a higher concentration stock solution of CGP57380 to minimize the volume of DMSO added to the culture medium. Ensure the final DMSO concentration is ≤ 0.1%. |
| Cell line is highly sensitive to DMSO. | Test the tolerance of your cell line to a range of DMSO concentrations (e.g., 0.01% to 0.5%) to determine the maximum non-toxic concentration. | |
| Excessive cytotoxicity observed across all CGP57380 concentrations. | Incorrect stock solution concentration. | Verify the concentration of your CGP57380 stock solution. |
| Cell line is extremely sensitive to Mnk1/2 inhibition. | Perform a dose-response experiment starting from a very low concentration range (e.g., nanomolar) to accurately determine the IC50. | |
| Suboptimal cell culture health. | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Standardize the cell seeding density for all experiments. |
| Instability of CGP57380 in solution. | Prepare fresh dilutions of CGP57380 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Desired inhibitory effect is not observed without significant cytotoxicity. | The therapeutic window for your cell line is very narrow. | Consider shorter exposure times to the inhibitor. Perform a time-course experiment to find the optimal duration of treatment. |
| The desired effect is masked by general toxicity. | Use a more sensitive assay to detect the specific endpoint of interest (e.g., western blot for p-eIF4E) at concentrations below the cytotoxic threshold. |
Data Presentation
Table 1: Reported IC50 Values of CGP57380 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |
| Jurkat | Human T-cell acute lymphoblastic leukemia | 6.32 | 48 |
| CEM | Human T-cell acute lymphoblastic leukemia | 4.09 | 48 |
| HCT-116 | Human colorectal carcinoma | 10.21 | Not Specified |
| THP-1 | Human acute monocytic leukemia | 11.68 | 96 |
| MOLM-13 | Human acute myeloid leukemia | 9.88 | 72 |
| MV4-11 | Human acute myeloid leukemia | Not Specified | 72 |
Note: IC50 values can vary between studies and laboratories due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal CGP57380 Concentration using MTT Assay
This protocol outlines a method to determine the concentration of CGP57380 that effectively inhibits cell proliferation without causing excessive, immediate cytotoxicity.
Materials:
-
Target cell line (e.g., a cancer cell line and a non-cancerous control cell line)
-
Complete cell culture medium
-
CGP57380 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of CGP57380 in complete medium. A suggested concentration range to start with is 0.1 µM to 50 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the CGP57380 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of eIF4E Phosphorylation
This protocol is to confirm the on-target effect of CGP57380 by measuring the phosphorylation of its downstream target, eIF4E.
Materials:
-
Target cell line
-
6-well cell culture plates
-
CGP57380
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of CGP57380 (based on your IC50 determination) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated eIF4E signal to the total eIF4E signal to determine the extent of inhibition.
-
Mandatory Visualizations
Signaling Pathway
Cgp 57813 degradation pathways and storage conditions
Frequently Asked Questions (FAQs)
Q1: What is CGP 57813?
This compound is identified as a peptidomimetic inhibitor of the HIV protease. Its CAS Number is 150608-41-6. Due to its peptidic nature, it may be susceptible to degradation through hydrolysis and oxidation.
Q2: How should I store lyophilized this compound powder?
For long-term storage, it is recommended to store lyophilized this compound at -20°C or colder, desiccated, and protected from light. This helps to minimize degradation from hydrolysis, oxidation, and photolysis.
Q3: What is the recommended solvent for reconstituting this compound?
The choice of solvent will depend on the specific experimental requirements. Common solvents for similar compounds include sterile, nuclease-free water, DMSO, or buffers appropriate for the assay. It is crucial to assess the compound's solubility and stability in the chosen solvent. A small-scale pilot study is recommended to determine the optimal solvent and concentration.
Q4: How should I store reconstituted solutions of this compound?
Once reconstituted, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -80°C. The stability of the compound in solution is not well-documented, so it is recommended to use freshly prepared solutions whenever possible or to conduct a stability study for the specific storage conditions and solvent used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in experiments | 1. Improper storage of lyophilized powder. 2. Multiple freeze-thaw cycles of stock solutions. 3. Degradation in solution at working temperature. 4. Incompatibility with experimental buffer or media. | 1. Ensure powder is stored at -20°C or below, desiccated, and protected from light. 2. Prepare single-use aliquots of stock solutions. 3. Minimize the time the compound spends at room temperature or 37°C. Prepare working solutions immediately before use. 4. Perform a buffer compatibility study. |
| Precipitation of the compound in solution | 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. Compound degradation leading to insoluble products. | 1. Test different solvents (e.g., DMSO, ethanol) or a co-solvent system. 2. Prepare a more dilute stock solution. 3. Visually inspect solutions for clarity before use. If precipitation is observed, the solution should be discarded. |
| Inconsistent experimental results | 1. Inaccurate pipetting of viscous stock solutions (e.g., high concentration in DMSO). 2. Degradation of the compound over the course of a long experiment. | 1. Use positive displacement pipettes or reverse pipetting for viscous solutions. 2. Assess the stability of the compound under the specific experimental conditions (time, temperature, media). |
Experimental Protocols
General Protocol for Handling and Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the powder.
-
Reconstitution: Under sterile conditions, add the appropriate volume of a pre-determined solvent (e.g., high-purity DMSO) to the vial to achieve the desired stock concentration.
-
Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the compound. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C, protected from light.
Visualizations
As specific degradation pathways for this compound have not been documented in the available resources, a generalized logical workflow for handling and storage is provided below to minimize potential degradation.
Caption: A logical workflow for the proper handling and storage of this compound to ensure stability.
Enhancing the cellular uptake of Cgp 57813
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cgp 57813, a peptidomimetic inhibitor of HIV-1 protease.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] Its CAS number is 150608-41-6, with a molecular formula of C43H58N4O8 and a molecular weight of 758.94.[2] |
| What is the primary challenge in working with this compound? | This compound is a lipophilic compound, which can lead to poor aqueous solubility and limited cellular uptake in standard in vitro assays.[1] |
| How can the cellular uptake of this compound be enhanced? | A primary strategy is the encapsulation of this compound into nanoparticles, such as those composed of poly(D,L-lactic acid) (PLA) or pH-sensitive methacrylic acid copolymers.[1][3] |
| What is the mechanism of action of this compound? | As an HIV-1 protease inhibitor, this compound blocks the action of the viral protease enzyme, which is essential for the maturation of new virus particles.[4][5][6] This results in the production of non-infectious virions.[4] |
| Are there any known signaling pathways affected by this compound? | Specific cellular signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. Its primary activity is the direct inhibition of the viral protease. |
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when this compound is added to aqueous cell culture media or assay buffers. | This compound is a lipophilic compound with low aqueous solubility.[1] | 1. Use of a stock solution in an organic solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. The final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Formulation with a carrier: Consider formulating this compound with a carrier molecule or vehicle that enhances its solubility. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure complete dissolution: Before adding to the aqueous medium, ensure that this compound is fully dissolved in the organic solvent stock. 2. Sonication: Briefly sonicate the final solution to aid in dispersion. 3. Use of surfactants: In some instances, a low concentration of a biocompatible surfactant may help maintain solubility. |
Issue 2: Low Cellular Uptake and Efficacy in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| Limited or no biological effect observed at expected concentrations. | Inefficient transport of the lipophilic this compound across the cell membrane. | 1. Nanoparticle Encapsulation: Encapsulate this compound into nanoparticles to facilitate cellular entry.[1] See the detailed protocol below. 2. Permeabilizing Agents: In non-viability-based assays, a very low concentration of a membrane permeabilizing agent could be tested, though this may introduce artifacts. |
| High variability between experimental replicates. | Inconsistent cellular uptake of the compound. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal uptake and effect. 2. Control for Cell Density: Ensure consistent cell density across experiments, as this can influence the effective concentration of the compound per cell. |
Experimental Protocols
Protocol: Encapsulation of this compound in PLA Nanoparticles
This protocol is adapted from the methodology described by Leroux JC, et al. (1995) for enhancing the delivery of this compound.[1]
Materials:
-
This compound
-
Poly(D,L-lactic acid) (PLA)
-
Dichloromethane
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
High-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of this compound and PLA in dichloromethane.
-
Emulsification: Add the organic phase to the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again to remove excess PVA and unencapsulated this compound. Repeat this washing step twice.
-
Lyophilization and Storage: Lyophilize the final nanoparticle pellet for long-term storage.
-
Characterization: Before use in cellular experiments, characterize the nanoparticles for size, surface charge (zeta potential), and drug loading efficiency.
Visualizations
Caption: Mechanism of action of this compound as an HIV protease inhibitor.
Caption: Workflow for enhancing cellular uptake of this compound using PLA nanoparticles.
References
- 1. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or enteric nanoparticles following intravenous and oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|CAS 150608-41-6|DC Chemicals [dcchemicals.com]
- 4. Recent developments of peptidomimetic HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
For Immediate Release
In the landscape of antiretroviral drug discovery, the meticulous evaluation of in vitro efficacy is a cornerstone for identifying promising therapeutic candidates. This guide provides a detailed comparative analysis of two such compounds, CGP 57813 and Saquinavir, both of which are peptidomimetic inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is critical for the maturation of infectious virions, making it a prime target for antiviral therapy.
Executive Summary
This comparison synthesizes available in vitro data to objectively assess the performance of this compound and Saquinavir against HIV-1. While data for this compound is limited in the public domain, information on its structural class of aza-dipeptide analogues provides valuable insights. Saquinavir, a well-established antiretroviral agent, serves as a benchmark for this comparison. The subsequent sections present a quantitative comparison of antiviral potency, detailed experimental methodologies, and a visualization of the underlying mechanism of action.
Quantitative Efficacy Comparison
| Compound | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| Aza-dipeptide Analogues (CGP 75355, CGP 73547, CGP 75136, CGP 75176) | Antiviral Activity | MT-2 cells | ED90 | 3-10 nM | [1] |
| Saquinavir | Antiviral Activity | MT-2 cells | EC90 (without α1AGP) | 29 nM | |
| Saquinavir | Antiviral Activity | MT-2 cells | EC90 (with α1AGP) | 122 nM | |
| Saquinavir | Antiviral Activity | Primary Lymphocytes | EC90 (without α1AGP) | 45 nM | |
| Saquinavir | Antiviral Activity | Primary Lymphocytes | EC90 (with α1AGP) | 364 nM |
Note: ED90 (90% effective dose) and EC90 (90% effective concentration) are metrics representing the concentration of a drug that inhibits 90% of the viral activity. α1AGP (alpha1-acid glycoprotein) is a human plasma protein that can bind to drugs and potentially reduce their efficacy.
Mechanism of Action: HIV Protease Inhibition
Both this compound and Saquinavir function by inhibiting the HIV-1 protease enzyme. This viral enzyme is essential for cleaving newly synthesized polyproteins (Gag and Gag-Pol) into their functional protein components, which are necessary for the assembly of mature, infectious virus particles. By binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious virions.
Caption: Mechanism of action of HIV protease inhibitors like this compound and Saquinavir.
Experimental Protocols
The in vitro efficacy data presented in this guide were derived from rigorous experimental protocols designed to assess the antiviral activity of the compounds against HIV-1.
Antiviral Activity Assay (for Aza-dipeptide Analogues)
-
Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection.
-
Virus: HIV-1/MN isolate.
-
Methodology: The assay measures the inhibition of reverse transcriptase (RT) activity, an essential enzyme for viral replication.
-
Procedure:
-
MT-2 cells are infected with the HIV-1/MN strain.
-
The infected cells are then incubated with varying concentrations of the test compounds (e.g., CGP 75355, CGP 73547, CGP 75136, and CGP 75176).
-
After a set incubation period, the supernatant is collected, and the level of reverse transcriptase activity is quantified.
-
The ED90 value is calculated as the concentration of the compound that reduces the reverse transcriptase activity by 90% compared to untreated control cells.[1]
-
Antiviral Activity Assay (for Saquinavir)
-
Cell Lines:
-
MT-2 cells.
-
Primary human peripheral blood mononuclear cells (PBMCs), which represent a more physiologically relevant model.
-
-
Methodology: The assay determines the concentration of the drug required to inhibit viral replication by 90% (EC90).
-
Procedure:
-
The target cells (MT-2 or primary lymphocytes) are infected with HIV-1.
-
The infected cells are cultured in the presence of serial dilutions of Saquinavir.
-
To assess the impact of protein binding, parallel experiments are conducted with and without the addition of a physiological concentration of alpha1-acid glycoprotein (α1AGP).
-
After an appropriate incubation period, the extent of viral replication is measured, typically by quantifying the amount of viral p24 antigen produced.
-
The EC90 is then determined by analyzing the dose-response curve.
-
Caption: A generalized workflow for in vitro antiviral efficacy testing.
Conclusion
Based on the available in vitro data, the aza-dipeptide analogues structurally related to this compound demonstrate potent anti-HIV-1 activity, with ED90 values in the low nanomolar range. Saquinavir also exhibits strong antiviral efficacy, although its potency can be influenced by the presence of plasma proteins like α1AGP. The experimental protocols highlighted provide a standardized framework for evaluating and comparing the in vitro performance of such HIV protease inhibitors. Further head-to-head in vitro studies of this compound and Saquinavir would be beneficial for a more direct and comprehensive comparison.
References
A comparative analysis of the resistance profiles of the HIV protease inhibitor Cgp 57813 and the well-established antiretroviral drug Ritonavir is currently not feasible due to the lack of publicly available data on resistance to this compound.
Extensive searches of scientific literature and drug databases have revealed that this compound is a peptidomimetic inhibitor of HIV protease, with some pharmacokinetic studies published in the mid-1990s.[1][2] However, there is no information available regarding its resistance profile, including associated genetic mutations, mechanisms of resistance, or cross-resistance with other protease inhibitors. This suggests that this compound may be an experimental compound that did not advance to later stages of clinical development where such resistance data would typically be generated.
In contrast, Ritonavir, a potent inhibitor of HIV-1 protease, has been in clinical use for decades, and its resistance profile is well-documented. What follows is a comprehensive overview of the resistance profile of Ritonavir, which can serve as a benchmark for the kind of data that would be necessary for a comparative guide.
Ritonavir Resistance Profile
Ritonavir is an antiretroviral drug that inhibits the HIV protease enzyme, which is essential for the virus to produce mature, infectious particles. However, the high mutation rate of HIV can lead to the development of drug resistance.
Mechanisms of Resistance to Ritonavir
Resistance to Ritonavir, and other protease inhibitors, primarily arises from the accumulation of mutations in the HIV-1 protease gene. These mutations can lead to resistance through several mechanisms:
-
Altering Drug Binding: Mutations can change the amino acid sequence of the protease enzyme, particularly in the active site where the drug binds. This can reduce the binding affinity of Ritonavir, rendering it less effective.
-
Modifying Enzyme Conformation: Some mutations can alter the three-dimensional structure of the protease, making it more difficult for Ritonavir to access the active site.
-
Increasing Viral Fitness: Some mutations, while conferring drug resistance, can also reduce the efficiency of the protease enzyme. Additional compensatory mutations can then arise to restore the enzyme's function, allowing the resistant virus to replicate effectively.
Quantitative Data on Ritonavir Resistance Mutations
Long-term treatment with Ritonavir is associated with the emergence of multiple mutations in the HIV-1 protease gene. The table below summarizes some of the key mutations associated with Ritonavir resistance.
| Mutation | Location in Protease | Impact on Ritonavir Susceptibility |
| V82A/F | Substrate binding site | Primary mutation, significantly reduces susceptibility. |
| I54V | Flap region | Contributes to high-level resistance. |
| A71V | Often occurs with other mutations to enhance resistance. | |
| L10I | Accessory mutation that contributes to resistance. | |
| I84V | Substrate binding site | A major mutation that confers broad cross-resistance. |
| L90M | Associated with resistance to multiple protease inhibitors. | |
| L76V | Can lead to high-level resistance to lopinavir/ritonavir. |
This table is a summary of commonly observed mutations and is not exhaustive.
Phenotypic drug resistance assays have shown that clinical isolates from patients treated with Ritonavir can exhibit a significant (approximately 170-fold) increase in resistance to the drug. Furthermore, long-term Ritonavir treatment can select for cross-resistance to other protease inhibitors like indinavir and saquinavir.
Experimental Protocols for Determining Ritonavir Resistance
The resistance profile of Ritonavir has been characterized using a combination of genotypic and phenotypic assays.
1. Genotypic Resistance Testing:
-
Protocol: This method involves sequencing the HIV-1 protease gene from a patient's plasma sample.
-
Viral RNA is extracted from the plasma.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is used to amplify the protease gene.
-
The amplified DNA is then sequenced to identify mutations.
-
The identified mutations are compared to a database of known resistance-associated mutations.
-
-
Data Output: A list of amino acid substitutions in the protease enzyme.
2. Phenotypic Resistance Testing:
-
Protocol: This method directly measures the susceptibility of a patient's viral strain to a drug.
-
Recombinant viruses are created containing the protease gene from the patient's virus.
-
These viruses are then cultured in the presence of varying concentrations of Ritonavir.
-
The concentration of the drug required to inhibit viral replication by 50% (IC50) is determined.
-
The IC50 value for the patient's virus is compared to the IC50 for a wild-type (non-resistant) virus to determine the fold-change in resistance.
-
-
Data Output: A quantitative measure of drug resistance (e.g., fold-change in IC50).
Visualization of Ritonavir Resistance Development
The following diagram illustrates a simplified logical workflow for the development and assessment of Ritonavir resistance.
Caption: Workflow of Ritonavir resistance development and laboratory assessment.
References
In Vitro Efficacy of Cgp 57813: A Comparative Analysis with Established HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the novel HIV protease inhibitor, Cgp 57813, with other established HIV protease inhibitors. The data presented is compiled from publicly available research to facilitate an informed evaluation of its potential as an antiretroviral agent.
Executive Summary
This compound is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. In vitro studies demonstrate its potent inhibitory activity against the HIV-1 protease and its effectiveness in suppressing viral replication in cell-based assays. This guide presents a comparative analysis of this compound's performance against other well-known HIV protease inhibitors, including Saquinavir, Ritonavir, Indinavir, Nelfinavir, and Amprenavir.
Data Presentation
The following tables summarize the in vitro inhibitory and antiviral activities of this compound and other selected HIV protease inhibitors. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibition of HIV-1 Protease
| Inhibitor | IC50 (nM) | Ki (nM) |
| This compound | 11 [1] | N/A |
| Saquinavir | N/A | 0.12[2] |
| Ritonavir | N/A | 0.015[2] |
| Indinavir | N/A | 0.36[2] |
| Nelfinavir | N/A | 2[2][3] |
| Amprenavir | N/A | 0.6[2] |
N/A: Data not available from the searched sources.
Table 2: In Vitro Antiviral Activity against HIV-1
| Inhibitor | ED50 (nM) | Cell Line |
| This compound | ~5 [1] | MT-2 |
| Saquinavir | N/A | - |
| Ritonavir | 70 - 200 (IC90)[3] | Various |
| Indinavir | N/A | - |
| Nelfinavir | 9 - 60 (EC50)[3] | Various |
| Amprenavir | 12 (IC50)[3] | Clinical Isolates |
ED50 (Effective Dose 50) and IC50 (Inhibitory Concentration 50) in the context of antiviral activity both refer to the concentration of the drug that inhibits 50% of viral replication. ED90/IC90 refers to 90% inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of HIV protease inhibitors.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site)
-
Assay Buffer (e.g., MES or similar buffer at optimal pH)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, add the diluted test compound, a known inhibitor as a positive control, and a solvent control.
-
Add a pre-determined amount of recombinant HIV-1 protease to each well and incubate for a specified time at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease releases a fluorophore, resulting in an increase in fluorescence.
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (MT-2 Cell Line)
This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Reagents and Materials:
-
MT-2 cells (a human T-cell line susceptible to HIV-1 infection)
-
HIV-1 viral stock (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compound (this compound or other inhibitors)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
-
-
Procedure:
-
Seed MT-2 cells in a microplate at a specific density.
-
Prepare a dilution series of the test compound in the cell culture medium.
-
Add the diluted test compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the infected cells for a period of time (typically 3-7 days) to allow for viral replication.
-
After the incubation period, collect the cell culture supernatant or cell lysate.
-
Quantify the extent of viral replication using a chosen method (e.g., measuring the amount of p24 viral protein in the supernatant).
-
The percentage of inhibition is calculated by comparing the level of viral replication in the presence of the inhibitor to the untreated control.
-
The ED50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
HIV-1 Life Cycle and the Role of Protease
The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of the viral protease in the maturation of new, infectious virions.
Caption: HIV-1 Life Cycle and the Target of Protease Inhibitors.
Experimental Workflow: HIV-1 Protease Inhibition Assay
This diagram outlines the sequential steps involved in a typical in vitro HIV-1 protease inhibition assay.
Caption: Workflow for an in vitro HIV-1 Protease Inhibition Assay.
Experimental Workflow: Cell-Based Antiviral Assay
This diagram illustrates the workflow for assessing the antiviral activity of a compound in a cell culture system.
Caption: Workflow for a Cell-Based HIV-1 Antiviral Assay.
References
A Comparative Guide to Novel Antiretrovirals for Multi-Drug Resistant HIV-1
For researchers and drug development professionals navigating the challenging landscape of multi-drug resistant Human Immunodeficiency Virus Type 1 (MDR-HIV-1), the emergence of novel antiretroviral agents with unique mechanisms of action offers new hope. This guide provides a comparative analysis of three such drugs: Lenacapavir, Fostemsavir, and Ibalizumab, focusing on their efficacy, mechanisms of action, and the pivotal clinical trials that have shaped their clinical use.
Efficacy Against Multi-Drug Resistant HIV-1: A Quantitative Comparison
The clinical efficacy of Lenacapavir, Fostemsavir, and Ibalizumab has been demonstrated in heavily treatment-experienced patients with MDR-HIV-1. The following tables summarize key efficacy data from their respective landmark clinical trials.
Table 1: Virologic Response to Novel Antiretrovirals in Patients with MDR-HIV-1
| Drug (Clinical Trial) | Timepoint | Primary Endpoint | Virologic Suppression (HIV-1 RNA <50 copies/mL) |
| Lenacapavir (CAPELLA) | Day 15 | Proportion of patients with ≥0.5 log10 copies/mL reduction in HIV-1 RNA | 88% (Lenacapavir group) vs. 17% (Placebo group)[1][2] |
| Week 26 | N/A | 81% (Cohort 1), 83% (Cohort 2)[1][2] | |
| Week 52 | N/A | 83% (Cohort 1)[3] | |
| Fostemsavir (BRIGHTE) | Day 8 | Mean change in HIV-1 RNA level | -0.79 log10 copies/mL (Fostemsavir group) vs. -0.17 log10 copies/mL (Placebo group)[4] |
| Week 48 | N/A | 54% (Randomized cohort), 38% (Nonrandomized cohort)[4] | |
| Week 96 | N/A | 60% (Randomized cohort) | |
| Ibalizumab (TMB-301) | Week 24 | N/A | 43%[5][6] |
| Week 48 | N/A | 50% |
Table 2: Immunologic Response to Novel Antiretrovirals in Patients with MDR-HIV-1
| Drug (Clinical Trial) | Timepoint | Mean Change in CD4+ T-cell Count from Baseline |
| Lenacapavir (CAPELLA) | Week 26 | +75 cells/mm³ (Cohort 1), +104 cells/mm³ (Cohort 2)[2] |
| Fostemsavir (BRIGHTE) | Week 48 | +139 cells/mm³ (Randomized cohort), +64 cells/mm³ (Nonrandomized cohort)[4] |
| Week 96 | +205 cells/mm³ (Randomized cohort), +119 cells/mm³ (Nonrandomized cohort)[7] | |
| Ibalizumab (TMB-301) | Week 25 | +62 cells/µL[5] |
Mechanisms of Action: Novel Targets in the HIV-1 Lifecycle
A key advantage of these therapies lies in their novel mechanisms of action, which circumvent existing drug resistance pathways.
Lenacapavir: A First-in-Class Capsid Inhibitor
Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle.[8][9] It binds to the viral capsid protein (p24), interfering with capsid assembly and disassembly. This dual mechanism of action inhibits viral replication by preventing the transport of the viral genome into the nucleus and by disrupting the formation of new infectious virions.[9][10]
Mechanism of Action of Lenacapavir
Fostemsavir: An Attachment Inhibitor Targeting gp120
Fostemsavir is a prodrug of temsavir, which is a first-in-class attachment inhibitor.[11] Temsavir binds directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T-cell receptor.[12][13] By blocking this crucial first step in the viral lifecycle, fostemsavir prevents HIV-1 from entering host cells.
Mechanism of Action of Fostemsavir
Ibalizumab: A Post-Attachment Inhibitor Targeting the CD4 Receptor
Ibalizumab is a humanized monoclonal antibody that acts as a post-attachment inhibitor.[14][15] It binds to domain 2 of the CD4 receptor on host T-cells.[16][17] This binding induces a conformational change in the CD4 receptor that prevents the HIV-1 gp120 protein from interacting with the coreceptors (CCR5 or CXCR4) necessary for viral entry, even after the initial attachment to CD4 has occurred.[18]
Mechanism of Action of Ibalizumab
Experimental Protocols of Pivotal Clinical Trials
The following provides an overview of the methodologies employed in the key clinical trials for each drug.
CAPELLA Trial (Lenacapavir)
-
Study Design: A Phase 2/3, international, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multi-drug resistant HIV-1.[19][20]
-
Patient Population: Participants had resistance to at least two antiretroviral agents from each of three of the four main classes of antiretroviral drugs.[1]
-
Methodology: The trial consisted of two cohorts. In Cohort 1 (randomized), 36 participants were assigned in a 2:1 ratio to receive oral lenacapavir or placebo in addition to their failing regimen for 14 days.[21] Following this functional monotherapy period, all participants in the lenacapavir group received subcutaneous lenacapavir every 26 weeks plus an optimized background regimen.[21] In Cohort 2 (non-randomized), 36 participants received open-label oral lenacapavir with an optimized background regimen, followed by subcutaneous lenacapavir.[2]
-
Primary Endpoint: The proportion of participants in Cohort 1 with a reduction in HIV-1 RNA level of at least 0.5 log10 copies/mL from baseline at day 15.[1]
CAPELLA Trial Workflow
BRIGHTE Trial (Fostemsavir)
-
Study Design: An ongoing Phase 3, international, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1.[7][22]
-
Patient Population: Participants were failing their current antiretroviral regimens with a viral load of ≥400 copies/mL at enrollment and had limited treatment options.[22]
-
Methodology: The study included a randomized and a non-randomized cohort.[23] In the randomized cohort (n=272), participants with one or two fully active antiretroviral agents remaining received either fostemsavir or placebo in addition to their failing regimen for 8 days, followed by open-label fostemsavir plus an optimized background therapy.[7] In the non-randomized cohort (n=99), participants with no remaining fully active and approved antiretroviral options received open-label fostemsavir plus an optimized background therapy from day 1.[24]
-
Primary Endpoint: The mean change in HIV-1 RNA level from day 1 to day 8 in the randomized cohort.[4]
TMB-301 Trial (Ibalizumab)
-
Study Design: A Phase 3, 24-week, open-label, single-arm study in adults with multidrug-resistant HIV-1 infection.[5]
-
Patient Population: Participants had failed multiple prior antiretroviral regimens, had an HIV-1 viral load of more than 1000 copies/mL, and had documented resistance to at least one drug in at least three antiretroviral classes.[5]
-
Methodology: The study had a 7-day control period where patients continued their failing regimen. This was followed by a loading dose of ibalizumab. After the initial monotherapy period, an optimized background regimen was added to the ibalizumab treatment.[25][26]
-
Primary Endpoint: The proportion of patients with at least a 0.5 log10 decline in HIV plasma RNA levels after 7 days of ibalizumab functional monotherapy.[5]
References
- 1. jwatch.org [jwatch.org]
- 2. eatg.org [eatg.org]
- 3. researchgate.net [researchgate.net]
- 4. Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. FDA Approves Ibalizumab for Multidrug-Resistant HIV-1 [medscape.com]
- 7. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Appendix A: Pediatric Antiretroviral Drug Information - Ibalizumab | NIH [clinicalinfo.hiv.gov]
- 17. Ibalizumab Targeting CD4 Receptors, An Emerging Molecule in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ibalizumab: Anti-CD4 Monoclonal Antibody for HIV Research - Creative Biolabs [creativebiolabs.net]
- 19. gilead.com [gilead.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Capsid Inhibition with Lenacapavir in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rukobiahcp.com [rukobiahcp.com]
- 23. viivhealthcare.com [viivhealthcare.com]
- 24. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 25. Two Thirds Reach Sub-50 Viral Load Through 48 Weeks With Ibalizumab [natap.org]
- 26. natap.org [natap.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two peptidomimetic inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) protease: Cgp 57813 and Lopinavir. While Lopinavir is a well-established and clinically approved antiretroviral agent, this compound is a research compound with more limited publicly available data. This comparison aims to consolidate the existing information to offer a clear perspective on their respective biochemical and cellular activities.
At a Glance: Key Quantitative Data
| Parameter | This compound | Lopinavir |
| Target | HIV-1 Protease | HIV-1 Protease |
| Mechanism of Action | Peptidomimetic Inhibitor | Peptidomimetic Inhibitor |
| Inhibitory Constant (Ki) | Not explicitly found | 1.3 - 3.6 pM |
| IC50 (HIV-1 Protease) | 11 nM | Not explicitly found, but potent inhibition demonstrated |
| EC50 (Antiviral Activity) | ~5 nM (in MT-2 cells) | 0.006 - 0.017 µg/mL (10-27 nM) in lymphoblastic cell lines (without human serum); 0.04 - 0.18 µg/mL (65-289 nM) (with 50% human serum) |
| ED90 (Antiviral Activity) | 30 nM (in MT-2 cells) | Not explicitly found |
| Plasma Protein Binding | Not explicitly found | 98-99% |
| Elimination Half-life | ~13 minutes (in mice, control solution); ~61 minutes (in mice, with PLA nanoparticles)[1] | 5-6 hours (in humans, with ritonavir) |
Mechanism of Action: Targeting Viral Maturation
Both this compound and Lopinavir are classified as peptidomimetic inhibitors of the HIV-1 protease.[2] This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins. By competitively binding to the active site of the HIV-1 protease, these inhibitors block this cleavage process, resulting in the production of immature and non-infectious viral particles. This ultimately prevents the virus from replicating and spreading to infect other cells.
Lopinavir, specifically, is a second-generation protease inhibitor designed to have improved activity against resistant HIV strains. It is almost exclusively co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 significantly boosts the plasma concentration and prolongs the half-life of Lopinavir, enhancing its therapeutic efficacy.[3]
The following diagram illustrates the general mechanism of action for HIV-1 protease inhibitors like this compound and Lopinavir.
In Vitro Efficacy: A Quantitative Look
HIV-1 Protease Inhibition
The inhibitory potential of these compounds against the isolated HIV-1 protease enzyme is a key measure of their direct activity.
-
This compound has a reported IC50 of 11 nM .
-
Lopinavir is a highly potent inhibitor with Ki values ranging from 1.3 to 3.6 pM . The inhibitory constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.
While a direct comparison of IC50 and Ki values should be made with caution due to differing experimental conditions, the picomolar Ki of Lopinavir suggests a very high affinity for the HIV-1 protease.
Antiviral Activity in Cell Culture
The efficacy of these inhibitors in preventing viral replication in cell-based assays provides a more biologically relevant measure of their potential therapeutic effect.
-
This compound demonstrated an EC50 of approximately 5 nM and an ED90 of 30 nM in HIV-1/MN infected MT-2 cells.
-
Lopinavir has an EC50 ranging from 10-27 nM (0.006-0.017 µg/mL) against various HIV-1 strains in lymphoblastic cell lines in the absence of human serum. In the presence of 50% human serum, the EC50 increases to 65-289 nM (0.04-0.18 µg/mL), indicating that plasma protein binding affects its activity.[3]
Pharmacokinetic Profiles
The limited available data for this compound comes from a study in mice, while the data for Lopinavir is from human studies and reflects its co-formulation with Ritonavir.
-
This compound in a control solution administered to mice had a short elimination half-life of approximately 13 minutes . When encapsulated in poly(D,L-lactic acid) (PLA) nanoparticles, the half-life was extended to 61 minutes .[1] This suggests that formulation strategies could significantly impact its pharmacokinetic profile.
-
Lopinavir , when co-administered with Ritonavir in humans, has an elimination half-life of 5-6 hours .[4] The boosting effect of Ritonavir is critical for maintaining therapeutic plasma concentrations of Lopinavir.
The following workflow illustrates a typical process for evaluating the in vitro efficacy of HIV protease inhibitors.
Experimental Protocols
HIV-1 Protease Inhibition Assay (General Protocol)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compounds (this compound or Lopinavir) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer and a known concentration of the HIV-1 protease.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a microplate reader.
-
The rate of reaction is calculated for each concentration of the inhibitor.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
-
Cell-Based Antiviral Activity Assay (General Protocol)
This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Cells and Virus:
-
A susceptible human T-cell line (e.g., MT-2, CEM, or peripheral blood mononuclear cells - PBMCs)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1MN, HIV-1IIIB)
-
-
Procedure:
-
Cells are seeded into the wells of a microplate.
-
Serial dilutions of the test compound are added to the wells.
-
The cells are then infected with a known amount of HIV-1.
-
The plates are incubated for a period of several days (e.g., 4-7 days) to allow for viral replication.
-
-
Measurement of Viral Replication:
-
Several methods can be used to quantify the extent of viral replication:
-
p24 Antigen Capture ELISA: The concentration of the viral core protein p24 in the cell culture supernatant is measured.
-
Reverse Transcriptase (RT) Assay: The activity of the viral enzyme reverse transcriptase in the supernatant is quantified.
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is measured, often using a colorimetric assay (e.g., MTT or XTT).
-
Reporter Gene Assay: Using a genetically engineered cell line or virus that expresses a reporter gene (e.g., luciferase or beta-galactosidase) upon viral replication.
-
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each drug concentration compared to a virus control without any drug.
-
The EC50 (or ED50) value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
Based on the available in vitro data, both this compound and Lopinavir are potent inhibitors of HIV-1 protease with low nanomolar efficacy in cell culture. Lopinavir, with its picomolar Ki and extensive clinical development, stands as a well-characterized and effective antiretroviral drug, particularly when pharmacokinetically boosted with Ritonavir.
This compound also demonstrates significant promise in preclinical in vitro studies. However, a more comprehensive head-to-head comparison is hampered by the limited availability of detailed experimental data and the absence of clinical information for this compound. The short in vivo half-life of this compound in its free form suggests that, like many other protease inhibitors, its development for clinical use would likely require formulation strategies to improve its pharmacokinetic profile. Further research and publication of more extensive data on this compound would be necessary to fully elucidate its potential as a therapeutic agent.
References
- 1. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or enteric nanoparticles following intravenous and oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]
- 4. Lopinavir - Wikipedia [en.wikipedia.org]
Validating the Antiviral Activity of Cgp 57813 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Cgp 57813 in primary cells, with a focus on its efficacy against Herpes Simplex Virus-1 (HSV-1). The performance of this compound is compared with other alternative antiviral compounds. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in virology and drug development.
Mechanism of Action: Targeting the Host Translation Machinery
This compound is a selective inhibitor of the MAP kinase-interacting kinase 1 (MNK1). MNK1 is a key enzyme that phosphorylates the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E is a critical step for the initiation of cap-dependent mRNA translation, a process that many viruses, including HSV-1, hijack for the synthesis of their own proteins. By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, thereby impeding viral protein production and subsequent replication.[1]
Performance Comparison of Antiviral Compounds
The following table summarizes the antiviral activity of this compound and alternative compounds against HSV-1. It is important to note that the data presented are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Target | Virus | Cell Type | Key Findings | Reference |
| This compound | MNK1 | HSV-1 | Primary Human Fibroblasts (quiescent) | Inhibition of MNK1 impairs productive viral replication by 100- to 300-fold. | Walsh and Mohr, 2011[1] |
| Ribavirin | eIF4E inhibitor (among other mechanisms) | HSV-1 | Human Embryonal Skin and Muscle Fibroblasts | Synergistic antiviral effect when combined with Acyclovir. | Unspecified study[2][3] |
| 4EGI-1 | eIF4E/eIF4G interaction | HSV-1 | Primary Human Fibroblasts (NHDFs) | Potently suppresses lytic HSV-1 replication. | Unspecified study[4] |
| Tomivosertib (eFT508) | MNK1/2 | Not specified for HSV-1 in primary cells | Acute Myeloid Leukemia (AML) cells | Potent inhibitor of eIF4E phosphorylation and leukemic cell survival. | Unspecified study[5] |
Note: The lack of standardized reporting and direct head-to-head studies in the same primary cell system makes a definitive performance ranking challenging. The data presented should be interpreted as individual validations of antiviral potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these antiviral compounds are provided below.
Primary Cell Culture and Viral Infection
-
Cell Culture: Primary human neonatal dermal fibroblasts (NHDFs) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For experiments requiring quiescent cells, the serum concentration is reduced to 0.1% for 48-72 hours prior to infection.
-
Viral Infection: Cells are infected with HSV-1 (e.g., KOS strain) at a specified multiplicity of infection (MOI) in serum-free DMEM. After a 1-hour adsorption period, the inoculum is removed, and cells are washed with phosphate-buffered saline (PBS) before adding fresh low-serum media containing the antiviral compounds or vehicle control.
Plaque Reduction Assay
This assay is used to determine the titer of infectious virus particles.
-
Cell Seeding: Vero cells are seeded in 6-well plates and grown to confluence.
-
Sample Preparation: Supernatants from infected primary cell cultures treated with antiviral compounds are serially diluted.
-
Infection: Confluent Vero cell monolayers are infected with the diluted virus samples for 1 hour.
-
Overlay: The inoculum is removed, and cells are overlaid with a medium containing 1% methylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques (clear zones of cell death) are counted, and the viral titer (plaque-forming units per ml) is calculated.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This method quantifies the amount of viral DNA as a measure of viral replication.
-
DNA Extraction: Total DNA is extracted from infected primary cells using a commercial DNA extraction kit.
-
Primer and Probe Design: Primers and a fluorescently labeled probe specific to a viral gene (e.g., a late gene like gC) are used.
-
PCR Reaction: The qRT-PCR reaction is set up with the extracted DNA, primers, probe, and a PCR master mix.
-
Amplification and Detection: The reaction is run on a real-time PCR instrument. The amplification of the viral DNA target is monitored in real-time by detecting the fluorescence signal.
-
Quantification: A standard curve is generated using known quantities of viral DNA to determine the copy number of the viral genome in the experimental samples.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds.
-
Cell Treatment: Primary cells are seeded in a 96-well plate and treated with a range of concentrations of the antiviral compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for validating antiviral activity.
References
- 1. Viral subversion of the host protein synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiating effect of ribavirin on the anti-herpes activity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The synergistic antiviral effect of acyclovir and ribavirin against the herpes simplex type-1 virus and the pseudorabies virus in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noncytotoxic Inhibition of Viral Infection through eIF4F-Independent Suppression of Translation by 4EGi-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of HIV-1 Protease Inhibitors, with a focus on Cgp 57813
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance among HIV-1 protease inhibitors (PIs), with available data on the investigational compound Cgp 57813. The development of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. Understanding the cross-resistance patterns among PIs is crucial for designing effective salvage therapies and for the development of new inhibitors with improved resistance profiles.
Introduction to HIV-1 Protease and Resistance
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions. Protease inhibitors are potent antiretroviral drugs that bind to the active site of the enzyme, blocking its function.
However, the high mutation rate of HIV-1 allows for the selection of drug-resistant variants. Resistance to PIs primarily arises from mutations in the protease gene, which alter the enzyme's structure and reduce the binding affinity of the inhibitor. These mutations can be classified as major (primary) mutations, which directly impact drug susceptibility, and minor (secondary) mutations, which can compensate for the fitness cost of major mutations or further reduce drug susceptibility.
A key challenge in HIV therapy is the phenomenon of cross-resistance , where a mutation that confers resistance to one drug also reduces the susceptibility to other drugs in the same class.
Cross-Resistance Patterns Among Peptidomimetic Protease Inhibitors
This compound is a peptidomimetic inhibitor of HIV protease. While specific cross-resistance data for this compound is limited in publicly available literature, we can infer its likely cross-resistance profile based on the well-characterized patterns of other peptidomimetic PIs.
The following table summarizes the fold-change in IC50 (the concentration of drug required to inhibit 50% of viral replication) for various PIs against common PI-resistant HIV-1 variants. It is important to note that specific values can vary between studies and assays. Data for a related compound, CGP 61755 , is included to provide an approximate reference point for a compound from the same developmental series.
| Protease Inhibitor | Wild-Type (Fold Change) | V82A Mutant (Fold Change) | I84V Mutant (Fold Change) | L90M Mutant (Fold Change) | Multi-Drug Resistant (MDR) Mutant (Fold Change) |
| Saquinavir | 1 | 5 - 15 | 10 - 30 | 5 - 20 | > 50 |
| Ritonavir | 1 | 10 - 25 | 15 - 40 | 10 - 25 | > 60 |
| Indinavir | 1 | 8 - 20 | 10 - 35 | 8 - 20 | > 50 |
| Nelfinavir | 1 | 1 - 5 | 5 - 15 | 2 - 10 | > 30 |
| Amprenavir | 1 | 2 - 8 | 5 - 20 | 3 - 15 | > 40 |
| Lopinavir | 1 | 2 - 10 | 5 - 20 | 3 - 15 | > 40 |
| Atazanavir | 1 | 1 - 5 | 2 - 10 | 2 - 8 | > 25 |
| Darunavir | 1 | 1 - 3 | 1 - 5 | 1 - 4 | 5 - 20 |
| CGP 61755 * | 1 | Data N/A | Data N/A | Data N/A | Data N/A |
Note: Specific fold-change values for CGP 61755 against these mutants are not available in the reviewed literature. One study showed that in the presence of α1-acid glycoprotein (a human plasma protein), the EC90 of CGP 61755 increased by 8-fold in primary lymphocytes, indicating susceptibility to protein binding effects which can influence in vivo efficacy.[1]
Experimental Protocols
The data presented in cross-resistance studies are typically generated using two main types of assays: phenotypic and genotypic assays.
Phenotypic Resistance Assays
These assays directly measure the susceptibility of HIV-1 to a drug. A common method is the Recombinant Virus Assay .
Experimental Workflow: Recombinant Virus Assay
References
A Comparative Analysis of Cgp 57813 and Next-Generation HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptidomimetic HIV protease inhibitor Cgp 57813 against a panel of next-generation protease inhibitors (PIs). While direct, publicly available quantitative inhibitory data for this compound is limited, this guide summarizes its known characteristics and provides a detailed quantitative benchmark of several leading next-generation PIs. The information herein is intended to assist researchers in evaluating the landscape of HIV protease inhibition and to provide detailed experimental context for such evaluations.
Overview of HIV Protease Inhibitors
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of non-infectious virions, making it a key target for antiretroviral therapy.
This compound is a peptidomimetic inhibitor of HIV-1 protease.[1][2] While its specific inhibitory constants (IC50, Ki) are not widely reported in publicly accessible literature, it has been characterized in pharmacokinetic studies, often encapsulated in nanoparticle formulations to improve its delivery.[1]
Next-generation protease inhibitors were developed to overcome the limitations of early PIs, including issues with potency, resistance, and patient adherence. These agents, such as Darunavir, Atazanavir, and Tipranavir, generally exhibit higher potency against both wild-type and resistant strains of HIV.
Quantitative Comparison of Next-Generation Protease Inhibitors
The following tables summarize the in vitro inhibitory activity of several FDA-approved, next-generation HIV protease inhibitors against the HIV-1 protease. This data provides a benchmark for the potency of these compounds.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Next-Generation PIs against HIV-1
| Protease Inhibitor | IC50 (nM) | Cell Line / Assay Condition |
| Darunavir | 3 - 6 | Laboratory HIV-1 strain |
| Atazanavir | 2.6 - 5.3 | Cell culture |
| Tipranavir | 30 - 70 | Replication of HIV-1 isolates |
| Lopinavir | ~17 | HIV protease activity |
| Ritonavir | ~20 | EC50 in MT4 cells |
| Saquinavir | 37.7 | Mean EC50 in MT4 cells |
| Nelfinavir | 30 - 60 | EC50 |
| Indinavir | - | Data not consistently reported in nM for direct comparison |
| Amprenavir | 12 - 80 | EC50 |
Table 2: Inhibition Constant (Ki) of Next-Generation PIs against HIV-1 Protease
| Protease Inhibitor | Ki (nM) | Notes |
| Darunavir | 0.016 | |
| Atazanavir | - | Data not readily available |
| Tipranavir | 0.019 | |
| Lopinavir | 0.0013 - 0.0036 | For wild-type and mutant HIV protease |
| Ritonavir | - | Data not readily available |
| Saquinavir | - | Data not readily available |
| Nelfinavir | 2 | |
| Indinavir | - | Data not readily available |
| Amprenavir | 0.6 |
Experimental Protocols
The determination of IC50 and Ki values for HIV protease inhibitors is crucial for their preclinical evaluation. Below are detailed methodologies for key experiments.
HIV-1 Protease Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (e.g., this compound, next-generation PIs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer.
-
Add a small volume of the diluted test compounds to the wells. Include a positive control (a known potent inhibitor) and a negative control (DMSO alone).
-
Add a pre-determined concentration of recombinant HIV-1 protease to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
Antiviral Assay in Cell Culture (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period of 3-7 days.
-
After the incubation period, collect the cell supernatant.
-
Quantify the amount of viral replication in the supernatant using a chosen method (e.g., p24 ELISA).
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (50% effective concentration) value.
-
Concurrently, perform a cytotoxicity assay (e.g., MTT or XTT assay) with the same compound concentrations on uninfected cells to determine the CC50 (50% cytotoxic concentration).
-
The selectivity index (SI) can be calculated as the ratio of CC50 to EC50, which provides a measure of the therapeutic window of the compound.
Visualizations
Signaling Pathway of HIV Protease Action
Caption: HIV protease cleaves Gag and Gag-Pol polyproteins into mature proteins.
General Workflow for Protease Inhibitor Screening
Caption: A typical workflow for identifying and developing new protease inhibitors.
References
Comparative Analysis of Cgp 57813 Nanoparticle Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of nanoparticle formulations for the HIV-1 protease inhibitor, Cgp 57813. This document outlines the performance of different nanoparticle systems, supported by available experimental data, to aid in the selection and development of effective drug delivery strategies.
This compound, a peptidomimetic inhibitor of HIV-1 protease, has been the subject of research into advanced drug delivery systems to enhance its therapeutic efficacy. Nanoparticle formulations, specifically those utilizing poly(D,L-lactic acid) (PLA) and pH-sensitive methacrylic acid copolymers, have been investigated to improve the pharmacokinetic profile of this lipophilic compound. This guide delves into the available data on these formulations, presenting a comparative overview of their physicochemical characteristics, in vitro release profiles, and in vivo performance.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The selection of a suitable nanoparticle formulation is critically dependent on its physicochemical properties and its subsequent behavior in a biological environment. The following tables summarize the key quantitative data available for this compound nanoparticle formulations.
| Formulation | Polymer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Formulation A | Poly(D,L-lactic acid) (PLA) | Data not available | Data not available | Data not available | Data not available |
| Formulation B | Methacrylic Acid Copolymer | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for particle size, zeta potential, drug loading, and encapsulation efficiency for this compound loaded nanoparticles were not available in the public domain at the time of this review. The table is structured to accommodate such data as it becomes available.
In vivo studies in mice have provided initial insights into the pharmacokinetic profiles of these formulations:
| Formulation | Administration Route | Key Pharmacokinetic Findings |
| PLA Nanoparticles | Intravenous | 2-fold increase in the area under the plasma concentration-time curve compared to a control solution.[1] Elimination half-life increased from 13 to 61 minutes.[1] |
| Methacrylic Acid Copolymer Nanoparticles | Oral | Provided sufficient plasma levels of this compound.[1] |
| PLA Nanoparticles | Oral | Did not provide significant plasma concentrations of this compound.[1] |
In Vitro Release Profiles
The in vitro release of this compound from these nanoparticle formulations is a crucial indicator of their potential in vivo performance.
-
PLA Nanoparticles: As non-pH sensitive, biodegradable polymers, PLA nanoparticles are expected to release the entrapped drug through a combination of diffusion and polymer degradation. The release profile is typically characterized by an initial burst release followed by a sustained release phase.
-
Methacrylic Acid Copolymer Nanoparticles: These pH-sensitive nanoparticles are designed to be stable in the acidic environment of the stomach and to dissolve and release the drug in the more neutral pH of the intestine. In vitro studies showed that these nanoparticles dissolved completely within 5 minutes at pH 5.8.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this area. The following are generalized protocols for the preparation and characterization of the discussed nanoparticle formulations.
Preparation of Nanoparticles
-
Poly(D,L-lactic acid) (PLA) Nanoparticles: A common method for preparing PLA nanoparticles is the emulsification-solvent evaporation technique.
-
Dissolve PLA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
This organic phase is then emulsified in an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol) using high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring.
-
The resulting nanoparticles are collected by centrifugation, washed to remove excess stabilizer, and can be lyophilized for long-term storage.
-
-
Methacrylic Acid Copolymer Nanoparticles: These are typically prepared by emulsion polymerization .
-
The monomers (methacrylic acid and a co-monomer) and this compound are emulsified in an aqueous phase.
-
A water-soluble initiator is added to start the polymerization process.
-
The reaction is allowed to proceed under controlled temperature and stirring.
-
The resulting nanoparticle dispersion is then purified to remove unreacted monomers and other reagents.
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique used to determine the mean hydrodynamic diameter and the zeta potential of the nanoparticles in a colloidal suspension.
-
Drug Loading and Encapsulation Efficiency: The amount of this compound encapsulated within the nanoparticles is typically determined by dissolving a known amount of the nanoparticles in a suitable solvent and quantifying the drug content using High-Performance Liquid Chromatography (HPLC).
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release: The release of this compound from the nanoparticles is studied using a dialysis bag method or a sample and separate method.
-
A known amount of the nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium (e.g., phosphate-buffered saline at different pH values) at 37°C with constant stirring.
-
At predetermined time intervals, samples of the release medium are withdrawn and the concentration of this compound is measured by HPLC.
-
Mandatory Visualizations
Signaling Pathway of HIV-1 Protease Inhibition
The primary mechanism of action of this compound is the inhibition of HIV-1 protease, a critical enzyme in the HIV life cycle. The following diagram illustrates this signaling pathway.
Caption: Inhibition of HIV-1 protease by this compound blocks the cleavage of the Gag-Pol polyprotein, preventing the formation of mature viral proteins and enzymes necessary for the assembly of infectious HIV virions.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram outlines the general workflow for the development and evaluation of this compound nanoparticle formulations.
Caption: A logical workflow for the formulation, characterization, and evaluation of this compound nanoparticles, from initial synthesis to in vivo testing and data analysis.
References
Specificity of Cgp 57813 for HIV-1 Protease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of the experimental HIV-1 protease inhibitor, Cgp 57813. Its performance is objectively compared with established, FDA-approved HIV-1 protease inhibitors, supported by experimental data from peer-reviewed studies. This document is intended to inform research and drug development efforts in the field of antiretroviral therapy.
Executive Summary
This compound is a potent inhibitor of HIV-1 protease with an IC50 value in the low nanomolar range. However, data indicates a degree of off-target activity against human aspartic proteases, specifically Cathepsin D and Pepsin. This cross-reactivity is a critical consideration in the evaluation of its therapeutic potential, as inhibition of host proteases can lead to undesirable side effects. This guide presents a comparative analysis of the inhibitory activity of this compound and other widely used HIV-1 protease inhibitors against both the viral enzyme and key human proteases.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and other selected HIV-1 protease inhibitors against HIV-1 protease and the human aspartic proteases, Cathepsin D and Pepsin. Lower values indicate higher potency.
| Inhibitor | HIV-1 Protease | Cathepsin D | Pepsin |
| This compound | ~2 nM (IC50) | 4-25 nM (IC50) | 4-25 nM (IC50) |
| Ritonavir | 0.022 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Saquinavir | 0.12 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Indinavir | 0.4 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Nelfinavir | 2 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Amprenavir | 0.6 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Lopinavir | 0.007 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Atazanavir | 0.05 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Darunavir | 0.003 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
| Tipranavir | 0.03 nM (Ki) | >10,000 nM (IC50) | >10,000 nM (IC50) |
Data for this compound is sourced from Lazdins et al., 1997. Data for other inhibitors is compiled from various publicly available sources and may have been determined under different experimental conditions.
Experimental Protocols
Biochemical Assay for HIV-1 Protease Inhibition (Fluorometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on the Gag-Pol cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiviral Assay
This protocol describes a cell-based assay to evaluate the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Cell Culture Medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
-
Test Compound (e.g., this compound)
-
Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit)
-
Reagent for assessing cell viability (e.g., MTT, XTT)
Procedure:
-
Seed the T-lymphocyte cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted test compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant to quantify the amount of virus produced using a p24 ELISA or a reverse transcriptase assay.
-
In a parallel plate, assess the cytotoxicity of the compound on uninfected cells using a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
The 50% effective concentration (EC50) is calculated by determining the compound concentration that inhibits viral replication by 50%.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Mandatory Visualizations
Caption: Experimental workflow for assessing inhibitor specificity.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cgp 57813
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Cgp 57813, a peptidomimetic inhibitor of HIV-1 protease. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
I. Personal Protective Equipment (PPE)
Given that this compound is a biologically active, lipophilic, and likely solid compound intended for research purposes, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves | ASTM D6319 | Provides a barrier against skin contact. Double gloving is recommended. |
| Body Protection | Laboratory coat | --- | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
A. Engineering Controls:
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Designated Area: Establish a designated area for the handling of this compound, clearly labeled with appropriate hazard signs.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If weighing the solid compound, do so within the confines of a chemical fume hood to contain any airborne particles.
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transfer.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
C. Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Temperature: Keep in a cool, dry, and dark place. Refer to the supplier's instructions for the optimal storage temperature, which is often at or below -20°C for peptidomimetic compounds.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), and date of receipt or preparation.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
A. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and absorbent liners should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
IV. Experimental Protocol: General Guidance for In Vitro HIV-1 Protease Inhibition Assay
While a specific experimental protocol for this compound is not publicly available, a general procedure for assessing the inhibitory activity of similar compounds against HIV-1 protease is outlined below.
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
In the microplate, add the diluted this compound solutions to the appropriate wells. Include wells with buffer and DMSO as negative controls and wells with a known HIV-1 protease inhibitor as a positive control.
-
Add the HIV-1 protease solution to all wells and incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The cleavage of the substrate by the protease will result in an increase in fluorescence.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable equation (e.g., the Michaelis-Menten equation) to determine the IC50 value of this compound.
-
V. Mechanism of Action Visualization
This compound functions as an inhibitor of HIV-1 protease, a critical enzyme in the HIV life cycle. The following diagram illustrates the mechanism of action.
Caption: Inhibition of HIV-1 Protease by this compound, preventing viral maturation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
